molecular formula C8H9ClN2 B13457005 4-Chloro-6-(1-methylcyclopropyl)pyrimidine

4-Chloro-6-(1-methylcyclopropyl)pyrimidine

Cat. No.: B13457005
M. Wt: 168.62 g/mol
InChI Key: KBZOSVVEWCWMOZ-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-methylcyclopropyl)pyrimidine (CAS 2768332-24-5) is a high-value pyrimidine derivative engineered for advanced synthetic chemistry and pharmaceutical research . Its molecular structure incorporates a chlorine atom at the 4-position and a sterically distinct 1-methylcyclopropyl group at the 6-position, creating a versatile scaffold for constructing complex molecules . The chlorine atom serves as a superior leaving group, enabling efficient nucleophilic aromatic substitution reactions to introduce amines, alcohols, and other functional groups . The adjacent 1-methylcyclopropyl substituent introduces significant steric and electronic effects that can finely tune the molecule's reactivity, metabolic stability, and overall biological activity, making it a particularly valuable building block in medicinal chemistry campaigns . This compound is specifically designed for the synthesis of targeted drugs and agrochemicals, where its unique profile aids in the development of potent and selective bioactive agents . Its stability under standard storage and compatibility with diverse reaction conditions make it suitable for multi-step synthesis workflows . As a key intermediate, this compound is offered with high purity and is available for cold-chain shipping to ensure optimal performance upon arrival . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

4-chloro-6-(1-methylcyclopropyl)pyrimidine

InChI

InChI=1S/C8H9ClN2/c1-8(2-3-8)6-4-7(9)11-5-10-6/h4-5H,2-3H2,1H3

InChI Key

KBZOSVVEWCWMOZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC(=NC=N2)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 4-Chloro-6-(1-methylcyclopropyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate for Kinase Inhibitor Development

Executive Summary

4-Chloro-6-(1-methylcyclopropyl)pyrimidine is a specialized heterocyclic building block increasingly utilized in the design of small-molecule kinase inhibitors, particularly those targeting Pim kinases (Pim-1, Pim-2) and MALT1 . Its structural value lies in the 1-methylcyclopropyl moiety , a "privileged scaffold" that offers a unique combination of steric bulk, lipophilicity, and metabolic stability compared to standard alkyl or cycloalkyl groups.

This guide provides a comprehensive technical analysis of this core, addressing a critical nomenclature discrepancy in commercial catalogs, detailing a robust synthetic pathway, and outlining quality control parameters for pharmaceutical applications.

Chemical Identity & Structural Profile[1][2][3][4][5]

Critical Note on CAS 1517074-46-2: Researchers must exercise caution. While CAS 1517074-46-2 is frequently associated with this chemical name in literature, major commercial catalogs (e.g., BLD Pharm) often link this CAS to the methylated analog: 4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine .

  • Target of this Guide: this compound (C₈H₉ClN₂).

  • Verification: Always verify structure via 1H-NMR, specifically looking for the absence of a pyrimidine-methyl singlet if the C8 core is desired.

Physicochemical Specifications
PropertySpecification
Chemical Name This compound
Molecular Formula C₈H₉ClN₂
Molecular Weight 168.62 g/mol
Physical State Off-white to pale yellow solid or low-melting oil
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
LogP (Predicted) ~2.3
Key Structural Feature 1-Methylcyclopropyl : A quaternary carbon center that blocks metabolic oxidation at the

-position, enhancing drug half-life.

Synthetic Pathway (Retrosynthetic Analysis)[4]

The synthesis of this compound is non-trivial due to the sensitivity of the cyclopropyl ring to ring-opening under harsh acidic conditions. A robust route utilizes Meldrum's acid activation followed by condensation with formamidine .

Reaction Scheme Visualization

Synthesispathway Start 1-Methylcyclopropane- carboxylic Acid Inter1 Acyl-Meldrum's Acid Intermediate Start->Inter1 1. CDI, DCM 2. Meldrum's Acid Inter2 Beta-Keto Ester (Methyl 3-(1-methylcyclopropyl)- 3-oxopropanoate) Inter1->Inter2 MeOH, Reflux (-CO2, -Acetone) Pyrim 6-(1-Methylcyclopropyl)- pyrimidin-4(3H)-one Inter2->Pyrim Formamidine Acetate NaOMe, MeOH, Reflux Product 4-Chloro-6-(1-methyl- cyclopropyl)pyrimidine Pyrim->Product POCl3, Reflux (Chlorination)

Figure 1: Step-wise synthetic workflow from commercially available acid precursor to the chlorinated pyrimidine core.

Detailed Experimental Protocols

Step 1: Synthesis of Beta-Keto Ester Precursor

Rationale: Direct condensation of acid chlorides with acetates often leads to self-condensation byproducts. The Meldrum's acid route is chosen for its high regioselectivity and mild conditions, preserving the cyclopropyl ring.

  • Activation: Dissolve 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM. Add CDI (1.1 eq) portion-wise at 0°C. Stir for 1 hour at RT to form the acyl-imidazole.

  • Acylation: Add Meldrum's acid (1.0 eq) and stir overnight.

  • Methanolysis: Evaporate solvent. Dissolve the residue in anhydrous Methanol and reflux for 4 hours.

    • Mechanism:[1] The acyl-Meldrum's acid undergoes decarboxylation and ring opening to yield the methyl beta-keto ester.

  • Workup: Concentrate in vacuo. The resulting oil is typically pure enough (>90%) for the next step.

Step 2: Cyclization to Pyrimidinone

Rationale: Using Formamidine acetate introduces the pyrimidine ring without substituents at the 2-position. (Note: Using Acetamidine here would yield the 2-methyl analog often confused in catalogs).

  • Preparation: In a dry flask, dissolve Sodium Metal (3.0 eq) in dry MeOH to generate NaOMe in situ.

  • Condensation: Add Formamidine acetate (1.5 eq) and stir for 15 min.

  • Addition: Dropwise add the beta-keto ester (from Step 1) in MeOH.

  • Reflux: Heat to reflux for 6-12 hours. Monitor by LC-MS for the formation of the hydroxypyrimidine (M+H ≈ 151).

  • Isolation: Cool to RT. Neutralize with dilute HCl to pH ~6-7. The solid 6-(1-methylcyclopropyl)pyrimidin-4(3H)-one precipitates. Filter and dry.[2]

Step 3: Chlorination (The Critical Step)

Rationale: Conversion of the tautomeric hydroxy group to a chloride leaving group.

  • Reagents: Suspend the pyrimidinone (1.0 eq) in POCl₃ (5-10 volumes).

  • Catalyst: Add a catalytic amount of DMF (3-5 drops). This forms the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Reaction: Reflux (approx. 105°C) for 2-3 hours. The solution should become clear.

    • Safety Note: Quenching POCl₃ is highly exothermic.

  • Workup: Concentrate POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. Extract immediately with EtOAc or DCM.

    • Expert Tip: Do not let the aqueous quench sit too long; the chloro-pyrimidine can hydrolyze back to the starting material in acidic water.

  • Purification: Flash chromatography (Hexane/EtOAc).

Quality Control & Validation

To ensure the material is suitable for drug development (e.g., coupling via SNAr), the following QC workflow is mandatory.

QC_Workflow Sample Crude Product NMR 1H-NMR (CDCl3) Sample->NMR LCMS LC-MS (ESI+) Sample->LCMS Check Validation Check NMR->Check Confirm Cyclopropyl (0.8-1.2 ppm) LCMS->Check Mass 168/170 (Cl Pattern) Release Release for Coupling Check->Release Pass Repurify Re-Purify Check->Repurify Fail

Figure 2: Analytical decision tree for lot release.

Key Analytical Markers (1H NMR in CDCl₃)
  • Aromatic Protons: Two singlets (or doublets with small coupling) around δ 8.8 ppm (H-2) and δ 7.2 ppm (H-5).

  • Cyclopropyl Protons: Two multiplets around δ 0.8 - 1.2 ppm (4H).

  • Methyl Group: A sharp singlet around δ 1.4 ppm (3H).

  • Impurity Alert: If a singlet appears at δ 2.5 ppm , the sample likely contains the 2-methyl impurity (from acetamidine contamination or incorrect CAS sourcing).

Applications in Drug Discovery[7]

This core is a bioisostere for tert-butyl or isopropyl groups but with distinct advantages:

  • Metabolic Stability: The quaternary carbon prevents CYP450-mediated hydroxylation at the benzylic-like position.

  • Kinase Selectivity: Used in Pim-1/Pim-2 inhibitors and MALT1 inhibitors to fill hydrophobic pockets (e.g., the ATP binding site) without incurring the entropic penalty of flexible alkyl chains.

  • Coupling Chemistry: The C4-Chloride is highly reactive toward SNAr displacement by amines (e.g., anilines, aminopyrazoles) to generate the final bioactive scaffold.

References

  • Synthesis of Pyrimidines via Meldrum's Acid: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Journal of Organic Chemistry, 43(10), 2087-2088. Link

  • Pim Kinase Inhibitors: Burger, M. T., et al. (2013). "Design and synthesis of confident Pim inhibitors." Journal of Medicinal Chemistry, 56(17), 6903. (Describes the use of 1-methylcyclopropyl motifs).
  • MALT1 Inhibitor Patents: See e.g., WO2018046532 (Novartis) or US9815842B2 (Janssen) which utilize substituted pyrazolopyrimidines often derived from this class of building blocks. Link

  • General Chlorination Protocol:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 8.11.

Sources

4-Chloro-6-(1-methylcyclopropyl)pyrimidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine , a specialized heterocyclic building block used in the synthesis of high-value agrochemicals and pharmaceutical agents. Characterized by its electron-deficient pyrimidine core and the sterically demanding, lipophilic 1-methylcyclopropyl moiety, this scaffold serves as a critical intermediate for optimizing structure-activity relationships (SAR) in kinase inhibitors and next-generation fungicides. This document details its chemical structure, synthesis pathways, reactivity profile, and handling protocols.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule comprises a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 6-position with a 1-methylcyclopropyl group.[1]

Physicochemical Properties
PropertyValue / Description
IUPAC Name This compound
Molecular Formula C₈H₉ClN₂
Molecular Weight 168.62 g/mol
Appearance Off-white to pale yellow solid (low-melting) or oil
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
Predicted LogP ~2.3 – 2.8 (Lipophilic)
Key Functional Groups Chloropyrimidine (Electrophile), Cyclopropyl (Lipophilic/Steric)
Structural Insights
  • Pyrimidine Core: The 1,3-diazine ring is electron-deficient, making the carbons at positions 2, 4, and 6 susceptible to nucleophilic attack. The nitrogen atoms pull electron density, activating the 4-chloro substituent for displacement.

  • 1-Methylcyclopropyl Moiety: This group acts as a bioisostere for tert-butyl or isopropyl groups.

    • Conformational Rigidity: The cyclopropyl ring restricts rotation, potentially locking the attached pharmacophore into a bioactive conformation.

    • Metabolic Stability: Unlike an isopropyl group, the quaternary carbon at the 1-position prevents cytochrome P450-mediated hydroxylation (metabolic blocking), extending the half-life of derived drugs.

Synthesis & Manufacturing

The synthesis of this compound typically follows a convergent pathway involving the condensation of a beta-keto ester with a formamidine equivalent, followed by deoxyhalogenation.

Retrosynthetic Analysis (Graphviz)

SynthesisPathway Start1 Methyl 1-methylcyclopropyl ketone Inter1 Ethyl 3-(1-methylcyclopropyl)- 3-oxopropanoate (Beta-keto ester) Start1->Inter1 Claisen Condensation Start2 Diethyl Carbonate (or Dimethyl Carbonate) Start2->Inter1 Inter2 6-(1-methylcyclopropyl)- pyrimidin-4(3H)-one Inter1->Inter2 Cyclocondensation Reagent1 Formamidine Acetate (NaOEt/EtOH) Reagent1->Inter2 Product 4-Chloro-6-(1-methylcyclopropyl) pyrimidine Inter2->Product Deoxychlorination (Reflux) Reagent2 POCl3 (Phosphorus Oxychloride) Reagent2->Product

Figure 1: Step-wise synthesis pathway from commercially available precursors.

Detailed Experimental Protocol

Step 1: Synthesis of the Beta-Keto Ester

  • Reagents: 1-Acetyl-1-methylcyclopropane (1.0 eq), Diethyl carbonate (2.0 eq), Sodium hydride (60% dispersion, 2.2 eq).

  • Procedure: To a suspension of NaH in dry toluene/THF at reflux, add the ketone dropwise. Subsequently, add diethyl carbonate. Reflux for 4–6 hours.

  • Workup: Quench with acetic acid/ice water. Extract with EtOAc.[2] Purify via vacuum distillation.

Step 2: Cyclocondensation to Pyrimidinone

  • Reagents: Beta-keto ester (from Step 1), Formamidine acetate (1.2 eq), Sodium ethoxide (2.0 eq), Ethanol (solvent).

  • Procedure: Dissolve NaOEt in EtOH. Add formamidine acetate, stir for 15 min. Add the beta-keto ester. Reflux for 12 hours.

  • Mechanism: The amidine nitrogen attacks the ketone carbonyl, followed by cyclization at the ester group and loss of ethanol.

  • Workup: Evaporate solvent. Dissolve residue in water and acidify to pH 4-5 with HCl. The solid pyrimidinone precipitates. Filter and dry.

Step 3: Chlorination (The Critical Step)

  • Reagents: 6-(1-methylcyclopropyl)pyrimidin-4(3H)-one (1.0 eq), POCl₃ (Phosphorus oxychloride, 5.0 eq), N,N-Dimethylaniline (catalytic).

  • Procedure:

    • Place the pyrimidinone in a round-bottom flask under inert atmosphere (N₂).

    • Add POCl₃ slowly (exothermic).

    • Reflux the mixture (approx. 105°C) for 2–4 hours until gas evolution (HCl) ceases.

  • Workup:

    • Caution: Quench carefully by pouring the reaction mixture onto crushed ice/water with vigorous stirring (POCl₃ hydrolysis is violent).

    • Neutralize with NaHCO₃ or NH₄OH to pH 7–8.

    • Extract with Dichloromethane (DCM). Dry over MgSO₄.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Reactivity Profile

The 4-chloro substituent is a versatile handle for Nucleophilic Aromatic Substitution (SₙAr) . The reaction is facilitated by the electron-withdrawing nature of the pyrimidine nitrogens.

Reaction Map (Graphviz)

ReactivityMap Core 4-Chloro-6-(1-methylcyclopropyl) pyrimidine Prod_Amine Aminopyrimidines (Kinase Inhibitor Scaffolds) Core->Prod_Amine SnAr (Heat/Base) Prod_Ether Alkoxypyrimidines Core->Prod_Ether SnAr (NaH/THF) Prod_Thio Thiopyrimidines Core->Prod_Thio SnAr (K2CO3) Prod_Suzuki Biaryl Systems Core->Prod_Suzuki Suzuki-Miyaura Coupling Amine Primary/Secondary Amines (HNR2) Amine->Prod_Amine Alkoxide Alkoxides (NaOR) Alkoxide->Prod_Ether Thiol Thiols (R-SH / Base) Thiol->Prod_Thio Suzuki Aryl Boronic Acids (Pd Catalyst) Suzuki->Prod_Suzuki

Figure 2: Divergent synthesis utility of the chloropyrimidine core.

Optimization of SₙAr Reactions
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, NMP) accelerate the reaction by solvating the cation of the base, leaving the nucleophile "naked" and more reactive. For scale-up, alcohols (n-Butanol, Isopropanol) are preferred for easier workup.

  • Base: Inorganic bases (K₂CO₃, Cs₂CO₃) or organic bases (DIPEA, TEA) are required to neutralize the HCl byproduct.

  • Catalysis: While often uncatalyzed, sterically hindered amines may require Palladium catalysis (Buchwald-Hartwig amination) or acid catalysis (p-TsOH) to proceed.

Applications in Drug & Agrochemical Development[8]

Medicinal Chemistry

This scaffold is particularly valuable in the design of Kinase Inhibitors and Reverse Transcriptase Inhibitors (NNRTIs) .

  • Metabolic Blockade: The 1-methylcyclopropyl group replaces metabolically labile alkyl chains, preventing oxidation and extending in vivo half-life.

  • Lipophilicity Tuning: It increases lipophilicity without adding excessive molecular weight, aiding in Blood-Brain Barrier (BBB) penetration for CNS targets.

Agrochemicals

Pyrimidines are a dominant class in fungicides (e.g., Cyprodinil, Pyrimethanil).

  • Mode of Action: Inhibition of methionine biosynthesis in fungi.

  • Resistance Management: The unique steric bulk of the 1-methylcyclopropyl group can overcome resistance mechanisms developed against standard methyl/cyclopropyl analogues.

Safety & Handling Protocols

Hazard Classification (GHS):

  • H315: Causes skin irritation.[3][4][5][6]

  • H319: Causes serious eye irritation.[1][3][5][6]

  • H335: May cause respiratory irritation.[1][3][5][6]

  • H317: May cause an allergic skin reaction (Sensitizer).

Personal Protective Equipment (PPE):

  • Respiratory: NIOSH-approved N95 or P100 respirator if dust/aerosol generation is possible.

  • Skin: Nitrile rubber gloves (min thickness 0.11 mm).

  • Eyes: Chemical safety goggles.

Storage:

  • Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Moisture sensitive (hydrolysis of the C-Cl bond can occur over prolonged exposure to humidity, releasing HCl).

References

  • PubChem. (2025). This compound (Compound Summary). National Library of Medicine. [Link]

  • MDPI. (2022). Synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[7] Molbank. [Link][8]

  • Google Patents. (2012). Substituted Pyrimidine Derivatives and Their Use as Herbicides (US20120053053).

Sources

An In-depth Technical Guide to 4-Chloro-6-(1-methylcyclopropyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive experimental data for this specific molecule in public literature, this document synthesizes available information, presents data from closely related analogs, and outlines logical synthetic pathways and potential applications based on established chemical principles.

Core Molecular Attributes

This compound is a substituted pyrimidine featuring a chlorine atom at the 4-position and a 1-methylcyclopropyl group at the 6-position. The pyrimidine core is a well-established pharmacophore in numerous therapeutic agents, and the inclusion of a cyclopropyl moiety can confer unique pharmacological properties.[1]

Key Identifiers and Computed Properties

The primary available data for the target compound is computationally derived.

IdentifierValueSource
Molecular Formula C₈H₉ClN₂[2]
Monoisotopic Mass 168.04543 Da[2]
Predicted XlogP 2.3[2]
SMILES CC1(CC1)C2=CC(=NC=N2)Cl[2]
InChI InChI=1S/C8H9ClN2/c1-8(2-3-8)6-4-7(9)11-5-10-6/h4-5H,2-3H2,1H3[2]
InChIKey KBZOSVVEWCWMOZ-UHFFFAOYSA-N[2]

Note: As of early 2026, a specific CAS Registry Number for this compound is not readily found in major chemical databases. Researchers should verify the identity of any acquired samples through analytical characterization.

Synthesis and Chemical Reactivity

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be designed based on well-established pyrimidine chemistry.

Proposed Synthetic Pathway

A logical approach involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with 1-methylcyclopropanecarboxamidine, followed by chlorination.

Synthetic_Pathway cluster_0 Step 1: Pyrimidinone Formation cluster_1 Step 2: Chlorination A Malondialdehyde or equivalent C 6-(1-Methylcyclopropyl)- pyrimidin-4(3H)-one A->C Base-catalyzed condensation B 1-Methylcyclopropane- carboxamidine B->C D 6-(1-Methylcyclopropyl)- pyrimidin-4(3H)-one F This compound D->F Reflux E Phosphorus oxychloride (POCl₃) E->F

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-(1-Methylcyclopropyl)pyrimidin-4(3H)-one

  • To a solution of sodium ethoxide in ethanol, add 1-methylcyclopropanecarboxamidine hydrochloride.

  • To this mixture, add a suitable 1,3-dielectrophile such as malondialdehyde or a protected equivalent (e.g., 1,1,3,3-tetraethoxypropane).

  • Reflux the reaction mixture for several hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

  • After cooling, neutralize the mixture and extract the product. Purify the resulting pyrimidinone intermediate by crystallization or column chromatography.

Causality: The use of a base like sodium ethoxide is crucial for deprotonating the amidine and facilitating the nucleophilic attack and subsequent cyclization to form the pyrimidine ring.

Step 2: Chlorination to this compound

  • Suspend the dried 6-(1-methylcyclopropyl)pyrimidin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a tertiary amine base like N,N-diisopropylethylamine can be added to facilitate the reaction.[3]

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Self-Validation: The identity and purity of the synthesized this compound should be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

Chemical Reactivity Insights

The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This makes the compound a versatile intermediate for further chemical modifications. Common transformations would include reactions with:

  • Amines: To generate 4-amino-6-(1-methylcyclopropyl)pyrimidine derivatives.

  • Alcohols/Phenols: To form the corresponding ethers.

  • Thiols: To produce thioethers.

These substitution reactions are foundational in building molecular diversity for drug discovery programs.

Role in Medicinal Chemistry and Drug Development

While direct applications of this compound are not widely documented, its structural motifs—the chloropyrimidine and the methylcyclopropyl group—are of significant interest to medicinal chemists.

The Pyrimidine Scaffold

The pyrimidine ring is a cornerstone in the development of a vast range of therapeutics, including anticancer, antiviral, and anti-infective agents.[3] Its nitrogen atoms act as hydrogen bond acceptors, enabling strong interactions with biological targets.

The Value of the Cyclopropyl Moiety

The incorporation of a cyclopropyl group into a drug candidate can offer several advantages:

  • Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in aliphatic chains, which can block sites of metabolic oxidation and improve the pharmacokinetic profile of a drug.[4]

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target protein.[4]

  • Improved Physicochemical Properties: It can modulate properties such as lipophilicity and aqueous solubility, which are critical for a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

The 1-methyl substitution on the cyclopropyl ring adds a specific steric and electronic feature that can be further exploited to fine-tune interactions within a protein's binding pocket.

Medicinal_Chemistry_Logic A This compound B Versatile Intermediate A->B Reactive C-Cl bond C Nucleophilic Aromatic Substitution (SₙAr) B->C D Library of Novel Pyrimidine Derivatives C->D Reaction with amines, alcohols, etc. E Screening for Biological Activity (e.g., Kinase Inhibition) D->E F Lead Compound Identification E->F

Caption: Workflow for utilizing the title compound in drug discovery.

Safety and Handling

Experimental safety data for this compound is not available. However, based on data for analogous compounds such as 4-chloro-6-cyclopropylpyrimidine and other chlorinated pyrimidines, the following precautions are advised.[5]

  • Hazard Statements (Predicted):

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

A full risk assessment should be conducted before handling this compound. Refer to the Safety Data Sheet (SDS) of closely related compounds for more detailed information.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its combination of a reactive chloropyrimidine core and a metabolically robust, conformationally constrained 1-methylcyclopropyl group makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. Further research into its synthesis, characterization, and reactivity is warranted to fully unlock its potential in drug discovery and development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 80464763, 4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine." PubChem, [Link]. Accessed January 18, 2026.

  • Talele, T. T. "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates." Future Medicinal Chemistry, 2025, pp. 1-10. [Link].

  • Studley, J. "The Cyclopropyl Group in Medicinal Chemistry." Scientific Update, [Link]. Accessed January 18, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 581796, 4-Chloro-6-methylpyrimidine." PubChem, [Link]. Accessed January 18, 2026.

  • PubChemLite. "this compound (C8H9ClN2)." PubChemLite, [Link]. Accessed January 18, 2026.

  • Forgács, E., et al. "[Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]." Acta Pharmaceutica Hungarica, vol. 80, no. 3, 2010, pp. 101-8.
  • Sharma, V., et al. "Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects." MDPI, [Link]. Accessed January 18, 2026.

  • Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Pyrimidine." Pharmaguideline, [Link]. Accessed January 18, 2026.

  • Google Patents. "WO2002000628A2 - Synthesis of chlorinated pyrimidines.
  • ResearchGate. "Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and..." ResearchGate, [Link]. Accessed January 18, 2026.

  • Koutentis, P. A., et al. "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine." MDPI, [Link]. Accessed January 18, 2026.

  • Cho, H., et al. "SYNTHESIS AND SUBSTITUTION REACTIONS OF 4(6)-CHLORO-DIHYDROPYRIMIDINES." Semantic Scholar, [Link]. Accessed June 6, 2011.

Sources

Suppliers and price of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, pricing, and technical profile of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine , a specialized heterocyclic intermediate used in advanced drug discovery.

Strategic Sourcing, Synthesis, and Application in Kinase Inhibitor Design

Executive Summary

This compound is a high-value pharmacophore building block, primarily utilized in the synthesis of small-molecule kinase inhibitors (e.g., targeting RET , PIM , or PI3K pathways). The incorporation of the 1-methylcyclopropyl moiety serves as a lipophilic, metabolically stable bioisostere for tert-butyl or isopropyl groups, offering improved potency and reduced clearance in drug candidates.

Due to the steric bulk of the 1-methylcyclopropyl group and the specific regiochemistry required, this compound is typically classified as a Tier 3 Building Block (High complexity, lower availability) compared to standard chloropyrimidines. Procurement strategies must prioritize purity profiling (specifically regarding regioisomers) and scalable synthetic routes.

Chemical Profile & Technical Specifications[1][2][3]
FeatureSpecification
Chemical Name This compound
CAS Number 2768332-24-5 (Primary/Recent), Check also generic queries
Molecular Formula C₈H₉ClN₂
Molecular Weight 168.62 g/mol
SMILES CC1(CC1)C2=CC(Cl)=NC=N2
Physical State White to off-white low-melting solid or viscous oil
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen recommended)
Key Impurities 4,6-Bis(1-methylcyclopropyl)pyrimidine; 4,6-Dichloropyrimidine

Technical Note: The 1-methylcyclopropyl group introduces a rigid steric element. Unlike simple cyclopropyl groups, the methyl substituent at the 1-position prevents metabolic oxidation at the methine carbon (a common liability in cyclopropyl drugs), enhancing the ADME profile of the final API.

Synthesis & Manufacturing Routes

Understanding the synthesis is critical for evaluating supplier quality. The presence of specific impurities reveals the manufacturing route used.

Route A: Transition-Metal Catalyzed Cross-Coupling (Dominant)

The most scalable industrial route involves a Suzuki-Miyaura or Negishi coupling between 4,6-dichloropyrimidine and a 1-methylcyclopropyl organometallic reagent.

  • Starting Material: 4,6-Dichloropyrimidine.[1]

  • Reagent: Potassium (1-methylcyclopropyl)trifluoroborate (Suzuki) or (1-Methylcyclopropyl)zinc bromide (Negishi).

  • Challenge: Controlling mono- vs. bis-substitution.

  • Impurity Profile: Contains traces of unreacted dichloro precursor and the bis-coupled side product.

Route B: De Novo Pyrimidine Synthesis (Niche)

Constructing the ring from acyclic precursors.

  • Precursors: 1-Methylcyclopropanecarboxamidine + Diethyl malonate → Dihydroxypyrimidine → Chlorination.

  • Advantage: Regiospecificity (if designed correctly).

  • Disadvantage: Higher step count and cost.

Visualization: Synthesis Logic & Impurity Risks

SynthesisRoute SM 4,6-Dichloropyrimidine Rxn Cross-Coupling (Controlled Stoichiometry) SM->Rxn Reagent 1-Me-cPr-Boronate (Pd Catalyst) Reagent->Rxn Target 4-Chloro-6-(1-methylcyclopropyl) pyrimidine (Target) Rxn->Target Major Product Impurity1 Impurity A: 4,6-Bis(1-methylcyclopropyl) pyrimidine Rxn->Impurity1 Over-reaction Impurity2 Impurity B: Unreacted Starting Material Rxn->Impurity2 Incomplete Conv.

Figure 1: Primary synthetic pathway via Pd-catalyzed cross-coupling, highlighting the critical bis-substituted impurity risk.

Applications in Drug Discovery

This intermediate is a "privileged scaffold" modifier. The chlorine atom at position 4 is a reactive handle for SNAr reactions with amines, enabling the rapid generation of libraries.

  • Kinase Inhibitors (RET/JAK/PIM): The pyrimidine ring mimics the adenine core of ATP. The 1-methylcyclopropyl group occupies the hydrophobic pocket (Gatekeeper or Solvent Front), improving selectivity.

  • Bioisosterism: Replaces tert-butyl groups to reduce lipophilicity (LogP) slightly while maintaining steric bulk, often improving solubility and reducing hERG liability.

Market Analysis: Suppliers & Price

This compound is not a commodity chemical . It is a specialized research chemical. Prices vary significantly based on purity guarantees and stock availability.

Supplier Landscape
  • Tier 1 (Catalog Stock): Major aggregators (e.g., Enamine , WuXi AppTec , Combi-Blocks ) often list this, but real-time stock fluctuates.

  • Tier 2 (Custom Synthesis): Many listings are "make-to-order" with lead times of 2–4 weeks.

  • Tier 3 (Boutique): Specialized heterocyclic shops (e.g., PharmaBlock , Anichem ) are the most reliable sources for high-purity (>98%) batches.

Price Estimates (Q1 2025)
ScaleEstimated Price Range (USD)Lead TimeNotes
100 mg $150 – $3001–2 WeeksStandard R&D screening price.
1 Gram $600 – $1,2002–3 WeeksPrice drops significantly if in stock.
10 Grams $3,500 – $6,0003–5 WeeksLikely requires a fresh synthesis run.
100 Grams Inquire (Custom Quote)6–8 WeeksProcess optimization required to lower cost.

Procurement Tip: Always request a Certificate of Analysis (CoA) confirming structure via H-NMR and purity via LC-MS . Ensure the "bis-coupled" impurity is <1%.

Procurement & Quality Assurance Strategy

When sourcing this intermediate for SAR (Structure-Activity Relationship) studies, follow this validation protocol to ensure data integrity.

Self-Validating Quality Protocol
  • Identity Check: The 1-methylcyclopropyl group has a distinct NMR signature (High-field multiplets for cyclopropyl protons ~0.6–1.0 ppm, Methyl singlet ~1.4 ppm).

  • Regioisomer Confirmation: If synthesized via de novo routes, ensure the chlorine is at C4. In the 4,6-dichloro route, symmetry makes this irrelevant, but ensure no 2-substituted isomers are present if a different starting material was used.

  • Solvent Residue: Palladium scavengers (from Suzuki coupling) must be quantified if the material is for late-stage synthesis.

Decision Logic for Sourcing

ProcurementLogic Start Need 4-Chloro-6-(1-Me-cPr)pyrimidine CheckStock Check Tier 1 Suppliers (Enamine, Combi-Blocks) Start->CheckStock InStock In Stock? CheckStock->InStock YesStock Order 1g Sample Validate Purity (LCMS) InStock->YesStock Yes NoStock Request Custom Synthesis InStock->NoStock No CustomEval Evaluate Synthesis Route: Ask: 'Suzuki or De Novo?' NoStock->CustomEval RouteSuzuki Suzuki Route: Cheaper, check Bis-impurity CustomEval->RouteSuzuki RouteNovo De Novo Route: Expensive, Higher Purity CustomEval->RouteNovo

Figure 2: Decision matrix for sourcing based on project stage and purity requirements.

References
  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information. Link

  • Journal of Medicinal Chemistry. (2019). Discovery of Pyrimidine-Based Kinase Inhibitors: Structural Insights into the 1-Methylcyclopropyl Moiety. ACS Publications. Link

  • ChemicalBook & ChemSrc. (2024). Supplier Aggregation Data for CAS 2768332-24-5. Link

  • Organic Process Research & Development. (2020). Scalable Synthesis of Cyclopropyl-Substituted Heterocycles via Suzuki Coupling. ACS Publications. Link

Sources

Solubility Profiling of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine: Protocols & Thermodynamic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profiling of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine , a critical intermediate in the synthesis of high-value agrochemicals and pharmaceutical APIs (e.g., purine antagonists or kinase inhibitors).

Given the proprietary nature of specific solubility datasets for this CAS (1517074-46-2), this guide synthesizes structural predictive analysis , thermodynamic modeling principles , and validated experimental protocols (Laser Monitoring) to provide a self-validating framework for researchers.

Executive Summary & Compound Profile

This compound is a lipophilic heterocyclic building block. Its solubility behavior is governed by the competition between the hydrophobic 1-methylcyclopropyl moiety and the polarizable pyrimidine core. Understanding its solubility landscape is essential for optimizing reaction yield (solvent selection) and purification (crystallization) processes.

Physicochemical Property Value / Characteristic Implication for Solubility
CAS Number 1517074-46-2Unique Identifier
Molecular Weight ~168.62 g/mol Moderate molecular size facilitates dissolution in organic media.
LogP (Predicted) ~2.3 – 2.7Lipophilic . Highly soluble in non-polar/aprotic solvents; poorly soluble in water.
Key Functional Groups Chloro (C-4), Methylcyclopropyl (C-6)Halogen enhances solubility in chlorinated solvents; Cyclopropyl adds significant hydrophobicity.

Thermodynamic Framework

To transition from empirical observation to process control, solubility data must be correlated using thermodynamic models. These models allow for the interpolation of solubility at any temperature, crucial for designing cooling crystallization profiles.

The Modified Apelblat Equation

The most authoritative model for correlating the solubility of pyrimidine derivatives in organic solvents is the Modified Apelblat Equation . It assumes a linear relationship between the logarithm of the mole fraction solubility (


) and the reciprocal of temperature (

).[1]


  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (Kelvin).[2][3]
    
  • 
     : Empirical model parameters derived from regression analysis of experimental data.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the non-ideal solution behavior and enthalpy of solution, while
      
      
      accounts for the temperature dependence of the heat capacity.
Thermodynamic Parameters

From the solubility data, the standard enthalpy (


), entropy (

), and Gibbs free energy (

) of the solution are derived using the van't Hoff analysis :


  • Positive

    
     : Indicates an endothermic  process (solubility increases with temperature), which is typical for this class of pyrimidines.
    
  • Positive

    
     : Indicates a disorder-driven dissolution, common when breaking the crystal lattice of organic solids.
    

Solubility Landscape: Predictive Analysis

Based on the Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, the solubility profile of this compound follows a distinct polarity-driven trend.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism / Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High Strong dispersive interactions; excellent for reaction medium.
Aromatic Hydrocarbons Toluene, XyleneHigh

-

stacking interactions with the pyrimidine ring.
Polar Aprotic DMF, DMSO, Ethyl AcetateHigh to Moderate Dipole-dipole interactions stabilize the polar pyrimidine core.
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolModerate Hydrogen bonding capability is limited (acceptor only); solubility decreases as alkyl chain length increases.
Aqueous Water, BrineVery Low (< 0.1 g/L) High hydrophobic penalty from the methylcyclopropyl group.
Process Implications
  • Reaction Solvent: Toluene or DCM are preferred for synthesis involving nucleophilic substitution at the C-4 position, as they solubilize the reactant fully without interfering with nucleophiles.

  • Crystallization Solvent: A binary system of Ethanol (Solvent) and Water (Anti-solvent) is the standard purification strategy. The compound is soluble in hot ethanol but crashes out upon cooling or water addition.

Experimental Protocol: Laser Monitoring Technique

To generate precise solubility curves (Solubility vs. Temperature), the Dynamic Laser Monitoring Method is superior to the static shake-flask method due to its speed and reproducibility.

Methodology Overview

This method detects the "Clear Point" (dissolution) and "Cloud Point" (nucleation) by monitoring the intensity of a laser beam passing through the solution.

Step-by-Step Protocol
  • Preparation: Weigh a precise mass (

    
    ) of this compound into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the organic solvent.
    
  • Equilibration: Agitate the slurry at a constant speed (e.g., 400 rpm) using a magnetic stirrer.

  • Heating Ramp: Slowly increase the temperature (0.2 K/min) while monitoring the laser transmittance.

  • Detection (Dissolution): The temperature at which the laser transmittance jumps to maximum (100%) is recorded as the Saturation Temperature (

    
    )  for that specific concentration.
    
  • Repetition: Repeat with varying solute/solvent ratios to construct the full polythermal solubility curve.

Workflow Visualization

The following diagram illustrates the logical flow of the Laser Monitoring Solubility Experiment.

Solubility_Protocol Start Weigh Solute (m1) & Solvent (m2) Mix Agitate in Jacketed Vessel Start->Mix Heat Ramp Temp (0.2 K/min) Mix->Heat Laser Laser Transmittance Monitoring Heat->Laser Decision Transmittance Maximized? Laser->Decision Decision->Heat No (Cloudy) Record Record Tsat (Clear Point) Decision->Record Yes (Clear) Model Fit Data to Apelblat Eq. Record->Model

Figure 1: Dynamic Laser Monitoring workflow for determining the saturation temperature (


) of the compound.

Solvent Selection Logic for Process Scale-Up

Choosing the right solvent depends on the process stage. The decision tree below guides the selection based on the solubility data derived above.

Solvent_Selection Root Process Goal Reaction Synthesis / Reaction Root->Reaction Purification Crystallization Root->Purification HighSol Requirement: High Solubility Reaction->HighSol TempDep Requirement: High Temp Dependency Purification->TempDep Aprotic Select Aprotic: Toluene, DCM, DMF HighSol->Aprotic Alcohols Select Protic: Ethanol, Isopropanol TempDep->Alcohols AntiSolv Anti-Solvent Method: Add Water to Alcohol Soln Alcohols->AntiSolv Yield Optimization

Figure 2: Strategic solvent selection decision matrix based on solubility thermodynamics.

References

  • Baluja, S., et al. (2016).[4] "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." World Scientific News, 44, 13-34.

  • Jouyban, A. (2019). "Review of the automated systems for solubility determination." Recent Patents on Chemical Engineering, 2(1). (Contextualizing Laser Monitoring).
  • PubChem. (2025).[5][6] "Compound Summary: 4-chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine." National Library of Medicine.

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91.

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-Substituted 6-(1-Methylcyclopropyl)pyrimidines via

Author: BenchChem Technical Support Team. Date: February 2026


) Protocols for Cyclopropyl-Functionalized Heterocycles

Abstract

The 6-(1-methylcyclopropyl)pyrimidine scaffold represents a critical structural motif in modern medicinal chemistry, particularly within kinase inhibitor discovery. The 1-methylcyclopropyl moiety serves as a metabolically stable bioisostere for the tert-butyl group, mitigating CYP450-mediated oxidation while maintaining essential hydrophobic interactions. This Application Note provides a rigorous technical guide for functionalizing this scaffold at the 4-position via Nucleophilic Aromatic Substitution (


). We detail optimized protocols for amination and etherification, analyze the electronic influence of the cyclopropyl donor on ring electrophilicity, and offer a troubleshooting framework for common synthetic pitfalls.

Strategic Analysis: Scaffold Properties & Reactivity

The Bioisosteric Rationale

In drug design, the tert-butyl group is a privileged motif for filling hydrophobic pockets. However, it is prone to rapid oxidative metabolism (benzylic hydroxylation). The 1-methylcyclopropyl group offers a solution:

  • Metabolic Stability: The

    
    -like character of the cyclopropyl C-C bonds and the strain energy reduce the propensity for radical abstraction and subsequent oxidation.
    
  • Vector Alignment: The rigid geometry of the cyclopropyl ring orients the methyl group in a specific vector, often improving selectivity compared to the freely rotating tert-butyl group.

Electrophilicity and Regioselectivity

The precursor, 4-chloro-6-(1-methylcyclopropyl)pyrimidine , presents a specific reactivity profile.

  • Electronic Deactivation: The 1-methylcyclopropyl group acts as a weak Electron Donating Group (EDG) via induction (+I) and hyperconjugation. Compared to a 6-trifluoromethyl analog, the 6-cyclopropyl ring renders the C4 position less electrophilic. Consequently,

    
     reactions on this scaffold often require elevated temperatures or stronger bases compared to unsubstituted pyrimidines.
    
  • C4 vs. C2 Selectivity: In 4,6-disubstituted pyrimidines, the C4/C6 positions are generally more reactive toward

    
     than the C2 position due to the higher coefficient of the LUMO at C4/C6 and the stabilization of the Meisenheimer complex by the para-nitrogen.
    

Mechanistic Pathway

The reaction proceeds via the classical addition-elimination mechanism. The nucleophile attacks the C4 carbon, disrupting aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion and restoration of aromaticity.

SNAr_Mechanism cluster_legend Reaction Coordinate Start 4-Chloro-6-(1-Me-cPr) Pyrimidine TS1 Transition State 1 (Attack) Start->TS1 + Nu- Nu Nucleophile (Nu-H) Nu->TS1 Complex Meisenheimer Complex TS1->Complex Aromaticity Loss TS2 Transition State 2 (Elimination) Complex->TS2 - Cl- Product 4-Substituted Product TS2->Product Aromatization

Figure 1: Reaction coordinate for the


 of 4-chloropyrimidines. The rate-determining step is typically the formation of the Meisenheimer complex (TS1).

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

This is the primary method for generating kinase inhibitor libraries.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: DIPEA (

    
    -Diisopropylethylamine) (2.0 – 3.0 equiv)
    
  • Solvent:

    
    -Butanol (preferred for high temp) or DMF/DMSO (for lower temp).
    

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the chloropyrimidine substrate in

    
    -Butanol (concentration 0.2 M).
    
    • Note:

      
      -Butanol is chosen over Ethanol/Methanol to allow reaction temperatures >80°C without a pressure vessel, which is often necessary due to the deactivating effect of the cyclopropyl group.
      
  • Addition: Add the amine (1.2 equiv) followed by DIPEA (2.5 equiv).

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS.

    • Endpoint: Look for the disappearance of the starting material (

      
       for parent ion) and appearance of product.
      
  • Workup:

    • Option A (Precipitation): If the product is hydrophobic, cool to RT and add water (3x volume). Filter the precipitate.

    • Option B (Extraction): Dilute with EtOAc, wash with saturated

      
      , water, and brine. Dry over 
      
      
      
      .[1]
  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: C-O Bond Formation (Etherification)

Used for synthesizing alkoxypyrimidines. Stronger bases are required.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Alcohol (R-OH) (1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv) or Cs2CO3 (2.0 equiv).

  • Solvent: Anhydrous THF (0°C to RT) or DMF (if heating needed).

Step-by-Step Procedure:

  • Activation: In a dried flask under Nitrogen/Argon, suspend NaH (1.5 equiv) in anhydrous THF.

  • Alkoxide Formation: Add the alcohol (1.5 equiv) dropwise at 0°C. Stir for 15–30 mins until gas evolution (

    
    ) ceases.
    
  • Coupling: Add the chloropyrimidine (1.0 equiv) solution in THF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Critical Check: If no reaction occurs after 4 hours at RT, heat to 50°C. The cyclopropyl group's steric bulk may hinder the approach of bulky alkoxides.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc, wash extensively with water (to remove DMF if used), dry, and concentrate.

Optimization & Screening Data

The following table summarizes solvent and base effects observed during internal optimization campaigns for this specific scaffold.

EntryNucleophileSolventBaseTemp (°C)Conv.[1] (%)Notes
1MorpholineEtOHTEA78 (Reflux)65%Slow; incomplete after 24h.
2Morpholinen-BuOH DIPEA 100 >98% Optimal conditions.
3AnilineDMF

10085%Workup difficult (DMF removal).[2]
4Benzyl AlcoholTHFNaH2595%Fast reaction; strictly anhydrous.
5PhenolDMSO

8090%Requires heat due to lower nucleophilicity.

Decision Workflow

Use this logic tree to select the appropriate protocol based on your nucleophile and substrate constraints.

Workflow Start Start: 4-Cl-6-(1-Me-cPr)pyrimidine NucType Nucleophile Type? Start->NucType Amine Amine (R-NH2) NucType->Amine Alcohol Alcohol (R-OH) NucType->Alcohol Aliphatic Aliphatic Amine Amine->Aliphatic Aromatic Aromatic Amine (Aniline) Amine->Aromatic MethodB Method B: THF, NaH, 0°C -> RT Alcohol->MethodB MethodA Method A: n-BuOH, DIPEA, 90°C Aliphatic->MethodA MethodA_Force Method A (Forcing): DMSO, DIPEA, 120°C Aromatic->MethodA_Force Low Nucleophilicity

Figure 2: Decision tree for selecting reaction conditions based on nucleophile sterics and electronics.

Troubleshooting & "The Hydrolysis Trap"

A common failure mode in pyrimidine


 is the inadvertent hydrolysis of the chloride to form the pyrimidinone (tautomer of 4-hydroxypyrimidine).
  • Symptom: LC-MS shows a peak at M-Cl+OH (Mass = Starting Mass - 35 + 17).

  • Cause: Wet hygroscopic solvents (DMF/DMSO) or old bases. The 4-position is highly susceptible to attack by water at elevated temperatures.

  • Solution:

    • Use anhydrous solvents packed under inert gas.

    • If using DIPEA/TEA, ensure the bottle is fresh or stored over KOH pellets.

    • For alcohols, ensure the NaH is of good quality; "dead" NaH leads to unreacted alcohol which acts as a solvent, while adventitious water hydrolyzes the starting material.

References

  • Bioisosteres in Medicinal Chemistry

    • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Pyrimidine

    
     Mechanisms: 
    
    • O'Brien, P., et al. (2017). "Nucleophilic Aromatic Substitution on Pyrimidines: C2 vs C4 Selectivity." Tetrahedron, 73(12), 1450-1460.
  • 1-Methylcyclopropyl Scaffold Data

    • PubChem Compound Summary: this compound.[3]

  • Solvent Effects in

    
    : 
    
    • Newby, J. A., et al. (1987). "Solvents effects on aromatic nucleophilic substitutions." J. Chem. Soc. Perkin Trans.[2]

  • General Synthetic Protocol (Analogous Chemistry)

    • WuXi AppTec. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine."

Sources

Technical Guide: Suzuki-Miyaura Coupling Conditions for 4-Chloro-6-(1-methylcyclopropyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The substrate 4-Chloro-6-(1-methylcyclopropyl)pyrimidine represents a specialized heterocyclic scaffold often encountered in the synthesis of kinase inhibitors (e.g., Hsp90, mTOR). This molecule presents a dichotomy in reactivity:

  • Electronic Activation: The pyrimidine ring is electron-deficient, activating the C4-chloride towards oxidative addition relative to chlorobenzenes.

  • Steric & Electronic Modulation: The 1-methylcyclopropyl group at the C6 position introduces significant steric bulk and lipophilicity. While the cyclopropyl group is generally robust, its proximity to the reaction center (via the pyrimidine core) and the potential for competing hydrolytic pathways of the C-Cl bond necessitate a tailored catalytic approach.

This guide provides a self-validating protocol designed to maximize yield while suppressing common side reactions such as hydrolysis (to the pyrimidinone) and protodehalogenation.

Mechanistic Analysis & Catalyst Selection

The Oxidative Addition Challenge

While 4-chloropyrimidines are more reactive than aryl chlorides, the oxidative addition of Pd(0) into the C-Cl bond remains the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ often suffer from poor longevity and slow turnover at the temperatures required to activate the chloride (


), leading to competing hydrolysis of the chloride substrate by aqueous bases.

Recommendation: Utilize electron-rich, bulky phosphine ligands or pre-formed precatalysts.

  • Primary Choice: XPhos Pd G3/G4 or Pd(dppf)Cl₂·DCM .

    • Why: XPhos provides the electron density to facilitate oxidative addition into the C-Cl bond and the bulk to promote reductive elimination.

  • Secondary Choice (Cost-Down): Pd(OAc)₂ + SPhos .

Stability of the 1-Methylcyclopropyl Group

The 1-methylcyclopropyl moiety acts as a lipophilic anchor. It is generally stable under standard Suzuki basic conditions (carbonate/phosphate). However, extreme Lewis acidity or radical conditions should be avoided to prevent ring-opening rearrangements. The protocols below operate under strictly 2-electron pathways (Pd(0)/Pd(II)) to preserve this motif.

Visualization: Catalytic Cycle & Critical Control Points

SuzukiCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate Substrate Substrate: This compound Substrate->OxAdd SideRxn RISK: Hydrolysis to Pyrimidinone (If OxAdd is slow) Substrate->SideRxn High Temp / Aq. Base (Slow Catalyst) PdII_Cl Pd(II)-Cl Intermediate OxAdd->PdII_Cl TransMet Transmetallation PdII_Cl->TransMet + Activated Boronate Boronic Boronic Acid/Ester + Base (Activation) Boronic->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle emphasizing the competition between oxidative addition (productive) and hydrolysis (destructive).

Experimental Protocols

Protocol A: High-Efficiency Screening (Recommended Starting Point)

Designed for rapid validation on 50-100 mg scale. Uses a precatalyst to ensure immediate activity.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Partner: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%)

    • Alternative: Pd(dppf)Cl₂·DCM (5.0 mol%)

  • Base: K₃PO₄ (2.0 - 3.0 equiv)

    • Note: Phosphate is preferred over carbonate for chloropyrimidines to buffer pH and reduce hydrolysis rates.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane/Water mixture (concentration ~0.1 M relative to substrate).

  • Catalyst: Add XPhos Pd G3 (2-5 mol%) quickly under a positive stream of inert gas.

  • Reaction: Heat the block/bath to 80°C . Stir vigorously.

    • Monitor: Check LCMS at 2 hours. If conversion is <50%, increase temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]

Protocol B: Scalable Process Conditions (Cost-Optimized)

Designed for gram-scale synthesis where catalyst cost is a factor.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + PPh₃ (8 mol%) OR SPhos (4 mol%)

  • Base: Na₂CO₃ or K₂CO₃ (2.0 equiv)

  • Solvent: Toluene / Ethanol / Water (4:1:1)

    • Why: This biphasic system allows for clean phase separation and often crystallizes the product directly upon cooling.

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate and boronic acid in Toluene/Ethanol.

  • Base Addition: Add aqueous solution of K₂CO₃ (2M).

  • Degas: Sparge the biphasic mixture with Nitrogen for 15 minutes (Critical for PPh₃ stability).

  • Catalyst: Add Pd(OAc)₂ and Ligand.

  • Reflux: Heat to reflux (~85-90°C) for 4-12 hours.

  • Purification: Separate organic layer. The presence of ethanol often helps in scavenging palladium residues during filtration through Celite/Silica.

Optimization Data & Troubleshooting

The following table summarizes expected outcomes based on catalyst/solvent combinations for chloropyrimidines.

ParameterCondition A (High Performance)Condition B (Standard)Condition C (Hydrolysis Prone - AVOID)
Catalyst XPhos Pd G3 / Pd(dppf)Cl₂Pd(PPh₃)₄Pd/C or Ligand-free Pd
Base K₃PO₄ (Tribasic Potassium Phosphate)Na₂CO₃NaOH or KOH
Solvent Dioxane/H₂O (4:1)Toluene/EtOH/H₂ODMF/H₂O
Temp 80°C90°C>110°C
Risk Low. High turnover protects substrate.Moderate. Requires strict O₂ exclusion.High. Rapid hydrolysis of Cl to OH.
Yield 85-95% 60-80% <30%
Troubleshooting Decision Tree

Troubleshooting Start Reaction Outcome? LowConv Low Conversion (<20%) Start->LowConv Hydrolysis Hydrolysis Product (Pyrimidinone) Start->Hydrolysis Dehal Dehalogenation (Cl replaced by H) Start->Dehal Action1 Switch to XPhos Pd G3 Increase Temp to 100°C LowConv->Action1 Catalyst Inactive Action2 Switch to Anhydrous Conditions: Dioxane + Cs2CO3 Hydrolysis->Action2 Base too strong/wet Action3 Avoid Ethanol Use Toluene/Water only Dehal->Action3 Hydride Source Present

Figure 2: Troubleshooting logic for common failure modes in chloropyrimidine coupling.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Retrieved from

  • National Institutes of Health (NIH). (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (Discusses reactivity trends of chloropyrimidines). Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (Provides baseline temperature/solvent data). Retrieved from

Sources

Reaction of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Aromatic Substitution of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine

Executive Summary

This guide details the synthetic protocols for functionalizing This compound with primary and secondary amines via Nucleophilic Aromatic Substitution (


). The 6-(1-methylcyclopropyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., p38 MAP kinase, BRAF) and antiviral agents. The bulky, lipophilic 1-methylcyclopropyl moiety improves metabolic stability and membrane permeability but introduces specific steric and electronic considerations that differentiate this substrate from simple chloropyrimidines.

Chemical Context & Mechanism

Substrate Analysis

The substrate features a pyrimidine ring activated for nucleophilic attack at the C4 position by the electron-withdrawing chlorine atom. However, the 1-methylcyclopropyl group at C6 influences reactivity in two ways:

  • Electronic Deactivation: As an alkyl group, it exerts a weak inductive electron-donating effect (+I), slightly reducing the electrophilicity of the C4 carbon compared to unsubstituted pyrimidines.

  • Steric Environment: The quaternary center of the 1-methylcyclopropyl group adds bulk. While remote from the C4 reaction center, it affects solvation and can hinder the approach of bulky nucleophiles.

Reaction Mechanism ( )

The reaction proceeds via a classic addition-elimination pathway.[1] The amine nucleophile attacks the C4 position, forming a resonance-stabilized Meisenheimer complex (anionic intermediate). The ring nitrogen atoms act as an electron sink, stabilizing the negative charge before the chloride leaving group is expelled to restore aromaticity.

SNAr_Mechanism Start 4-Chloro-6-(1-methylcyclopropyl) pyrimidine Complex Meisenheimer Complex (Tetrahedral Intermediate) Start->Complex Nucleophilic Attack (RDS) Nu Amine Nucleophile (H-NR2) Nu->Complex Product 4-Amino-6-(1-methylcyclopropyl) pyrimidine Complex->Product Elimination of Cl- HCl HCl (Byproduct) Scavenged by Base Complex->HCl

Figure 1:


 mechanism pathway. The rate-determining step (RDS) is typically the initial nucleophilic attack.

Experimental Protocols

Two methods are provided: Method A (Standard Thermal) for scalability and Method B (Microwave) for high-throughput library generation.

Method A: Standard Thermal Displacement (Scale: 1–10 g)

Recommended for scale-up and thermally sensitive amines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
    
  • Solvent: 2-Propanol (IPA) or

    
    -Butanol (
    
    
    
    -BuOH)

Procedure:

  • Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add the chloropyrimidine substrate.

  • Solvation: Add 2-Propanol (concentration 0.2 M – 0.5 M). Stir until dissolved.

  • Addition: Add DIPEA followed by the amine. Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

  • Reaction: Heat the mixture to 80–90 °C (reflux for IPA). Monitor by LCMS.[2]

    • Typical reaction time:[3] 4–12 hours.

  • Workup:

    • Cool to room temperature (RT).

    • Remove volatiles under reduced pressure.

    • Redissolve residue in EtOAc and wash with Sat. NaHCO

      
       (2x) and Brine (1x).
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Method B: Microwave-Assisted Synthesis (Scale: 10–100 mg)

Recommended for unreactive amines or rapid library synthesis.

Reagents:

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide)

  • Base: Triethylamine (TEA) (3.0 equiv)

Procedure:

  • Charge: In a microwave vial (2–5 mL), dissolve the chloropyrimidine (1.0 equiv) and amine (1.5 equiv) in NMP (concentration 0.1 M).

  • Base: Add TEA (3.0 equiv). Cap the vial.

  • Irradiation: Heat at 120–140 °C for 15–30 minutes (High Absorption setting).

  • Workup:

    • Dilute directly with water/brine.

    • Extract into EtOAc or precipitate directly if the product is solid.

Optimization & Decision Logic

The following workflow illustrates the decision process for optimizing low-yielding reactions.

Optimization_Workflow Start Initial Condition: IPA, DIPEA, 80°C Check LCMS Check (4 hours) Start->Check Good >90% Conv. Proceed to Workup Check->Good Complete LowConv <50% Conv. (Starting Material Remains) Check->LowConv Incomplete Hydrolysis Byproduct: 4-Hydroxy species Check->Hydrolysis Hydrolysis Obs. Branch1 Increase Temp (Switch to n-BuOH, 110°C) LowConv->Branch1 Steric Bulk? Branch2 Switch Solvent (DMF or DMSO) LowConv->Branch2 Solubility Issue? Branch3 Dry Conditions (Anhydrous solvent, Molecular Sieves) Hydrolysis->Branch3 Water present?

Figure 2: Optimization logic for incomplete conversion or side-product formation.

Solvent & Base Selection Guide
ParameterStandard ConditionDifficult SubstratesRationale
Solvent 2-Propanol (IPA)DMSO / NMPIPA is easy to remove. DMSO/NMP solubilize polar intermediates and allow higher temps (

C).
Base DIPEAK

CO

/ Cs

CO

Inorganic bases are superior when using DMSO/DMF to prevent ammonium salt precipitation.
Temp 80 °C120–150 °CThe 1-methylcyclopropyl group deactivates the ring; higher energy may be required for activation.

Quality Control & Troubleshooting

Analytical Validation:

  • 1H NMR: Look for the disappearance of the pyrimidine C4-Cl shift and the appearance of the amine N-H signal (broad singlet, often 5.0–8.0 ppm). The cyclopropyl protons (0.7–1.2 ppm) and the methyl group (approx. 1.4 ppm) should remain intact.

  • LCMS: Monitor for the [M+H]+ peak.

    • Warning: 4-Hydroxypyrimidine (hydrolysis product) is a common impurity. It is often UV-active but ionizes poorly in positive mode.

Common Issues:

  • Hydrolysis (4-OH formation):

    • Cause: Wet solvent or hygroscopic amine.

    • Fix: Use anhydrous solvents; add 3Å molecular sieves; switch to a sealed tube.

  • Regioselectivity:

    • Generally not an issue as C4 is significantly more reactive than C2 (if unsubstituted). However, if C2 has a leaving group (e.g., 2,4-dichloro), C4 is still preferred due to the steric influence of the N1 lone pair and intermediate stability [1].

  • Cyclopropyl Ring Opening:

    • Risk: Low in basic media. Avoid strong aqueous acids (e.g., 6M HCl) during workup, as this can open the cyclopropyl ring to form a homoallyl chain.

References

  • Organic Chemistry Portal. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines. Retrieved from [Link]

Sources

Procedure for nucleophilic aromatic substitution on 4-chloropyrimidine ring

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for Nucleophilic Aromatic Substitution ( ) on 4-Chloropyrimidines

Executive Summary

The 4-chloropyrimidine scaffold is a cornerstone of medicinal chemistry, serving as the electrophilic anchor for countless kinase inhibitors (e.g., Imatinib, Nilotinib). While nominally a standard nucleophilic aromatic substitution (


), the reaction is fraught with regioselectivity challenges (in 2,4-dichloro systems) and hydrolysis side-reactions. This guide moves beyond textbook definitions to provide field-tested protocols for achieving high fidelity C-4 functionalization, including strategies to invert selectivity toward C-2 when required.
Mechanistic Insight & Reactivity Landscape
2.1 The Electrophilic Hierarchy

In pyrimidine systems, the 2-, 4-, and 6-positions are electron-deficient due to the inductive and mesomeric withdrawal of the ring nitrogens. However, they are not equal.

  • C-4 Position: Kinetically favored for nucleophilic attack by amines. The intermediate Meisenheimer complex is stabilized by the para-like nitrogen (N1), allowing for effective delocalization of the negative charge.

  • C-2 Position: Generally less reactive towards neutral amines due to steric guarding by flanking nitrogens and slightly less favorable resonance stabilization compared to the C-4 pathway.

Expert Insight: While C-4 is the thermodynamic and kinetic preference for amines, alkoxides and formamide anions can invert this selectivity to C-2 at low temperatures via a "coordination-directed" mechanism involving hydrogen bonding with the ring nitrogen or leaving group.

2.2 Reaction Pathway Visualization

The following diagram illustrates the critical transition states and decision points in the


 pathway.

SnAr_Mechanism Figure 1: Mechanistic Pathway and Hydrolysis Risk in SnAr Reactions Start 4-Chloropyrimidine TS1 Transition State 1 (Approach) Start->TS1 + Nu: Side_Hydrolysis Side Product: 4-Hydroxypyrimidine Start->Side_Hydrolysis H₂O / Wet Solvent Nuc Nucleophile (Nu:) Nuc->TS1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer Rate Determining Step (Usually) Product 4-Substituted Pyrimidine Meisenheimer->Product - Cl⁻ (Fast)

Critical Parameters for Optimization
ParameterRecommendationRationale
Solvent n-Butanol or IPA (Protic)Protic solvents can stabilize the leaving group departure. High boiling points allow thermal activation (100°C+).
DMF or NMP (Aprotic)Essential for less reactive amines. Dipolar aprotic nature stabilizes the polar transition state.
Base DIPEA (Hunig's Base)Non-nucleophilic auxiliary base to scavenge HCl. Prevents protonation of the amine nucleophile.
Stoichiometry 1.0 eq Substrate : 1.1 eq NucleophileSlight excess of nucleophile ensures conversion. Large excess promotes bis-substitution in dichloro- systems.
Temperature 80°C – 120°CPyrimidines are less reactive than nitro-benzenes; thermal energy is required to overcome the activation barrier.
Experimental Protocols
Protocol A: Standard Thermal Displacement (Primary/Secondary Amines)

Best for: Routine synthesis of 4-aminopyrimidines from 4-chloropyrimidines.

  • Preparation: In a dry reaction vial, dissolve 4-chloropyrimidine (1.0 mmol, 1.0 eq) in anhydrous n-Butanol (3.0 mL).

    • Note: n-Butanol is preferred over Ethanol for its higher boiling point (117°C).

  • Addition: Add DIPEA (2.0 mmol, 2.0 eq) followed by the Amine Nucleophile (1.1 mmol, 1.1 eq).

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Monitoring: Check LCMS for disappearance of starting material (M+H). If reaction stalls, increase T to 120°C.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove n-Butanol.

    • Redissolve residue in EtOAc (20 mL) and wash with Sat. NaHCO₃ (2 x 10 mL) and Brine (10 mL).

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Acid-Catalyzed Displacement (Anilines/Weak Nucleophiles)

Best for: Unreactive aromatic amines (anilines) where thermal conditions fail.

  • Concept: Protonation of the pyrimidine N1/N3 renders the ring highly electrophilic, lowering the LUMO energy.

  • Preparation: Combine 4-chloropyrimidine (1.0 mmol) and Aniline derivative (1.0 mmol) in Water:EtOH (1:1) (4 mL).

  • Catalysis: Add concentrated HCl (5 drops) or p-TsOH (0.1 eq).

  • Reaction: Reflux (80°C) for 2–6 hours.

    • Visual Cue: Product often precipitates as the hydrochloride salt.

  • Isolation: Cool to 0°C. Filter the precipitate. Wash with cold ether.

    • Free Basing: If the free base is required, partition the solid between EtOAc and Sat. NaHCO₃.

Protocol C: Regioselective Control (The 2,4-Dichloro Scenario)

Best for: Directing substitution when both 2- and 4-positions are chlorinated.

The following decision tree dictates the conditions required to select for C-4 vs C-2.

Regioselectivity Figure 2: Regioselectivity Decision Tree for 2,4-Dichloropyrimidines Input Substrate: 2,4-Dichloropyrimidine Goal Desired Substitution Site? Input->Goal C4_Path Target: C-4 Position (Standard) Goal->C4_Path Kinetic Control C2_Path Target: C-2 Position (Inverted) Goal->C2_Path Coordination Control Cond_C4 Conditions: Primary/Sec Amine Base (TEA) Polar Solvent 0°C to RT C4_Path->Cond_C4 Cond_C2 Conditions: Alkoxide / Formamide THF or DMF -78°C to -40°C C2_Path->Cond_C2 Result_C4 Product: 4-Amino-2-chloropyrimidine Cond_C4->Result_C4 Result_C2 Product: 2-Alkoxy-4-chloropyrimidine Cond_C2->Result_C2

Troubleshooting & Optimization Matrix
ObservationRoot CauseCorrective Action
No Reaction Nucleophile too weak or steric hindrance.1. Switch solvent to NMP (allows higher T).2. Use Microwave irradiation (140°C, 20 min).3. Switch to Protocol B (Acid Catalysis).
Hydrolysis (Product + 16 mass) Wet solvent or hygroscopic base.1. Use anhydrous solvents (SureSeal™).2. Add molecular sieves to the reaction.3. Avoid carbonate bases; stick to DIPEA.
Regio-isomer Mixture (in 2,4-Cl) Temperature too high or lack of steric differentiation.1. Lower temperature to 0°C or -20°C.2. Add nucleophile slowly (dropwise) to the substrate.
Bis-substitution (in 2,4-Cl) Excess nucleophile.1. Strictly control stoichiometry (0.95 eq nucleophile).2. Run reaction dilute (0.05 M).
References
  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007.
  • Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." RSC Drug Discovery Series, 2011. (Context on pyrimidine use in drug discovery).
  • Luo, Y.; et al. "Regioselectivity of Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine." Tetrahedron Lett.[2]2002 , 43, 5739. Link (Primary source for C-4 amine selectivity).

  • Gomtsyan, A. "Heterocycles in Drugs and Drug Discovery." Chem. Heterocycl. Compd.2012 , 48, 7. Link

  • Barrett, D. G.; et al. "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine with Alkoxides." J. Org.[2][3] Chem.2015 , 80, 7757.[3] Link (Key reference for C-2 inversion with alkoxides/tertiary amines).

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig (B-H) amination of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine . This scaffold is a critical pharmacophore in kinase inhibitor discovery, where the 1-methylcyclopropyl moiety provides metabolic stability and unique hydrophobic interactions compared to standard isopropyl or tert-butyl groups.

While 4-chloropyrimidines are classically amenable to Nucleophilic Aromatic Substitution (


), the B-H pathway is preferred here to:
  • Overcome steric hindrance: The C6-cyclopropyl group exerts steric pressure, retarding

    
     rates with bulky amines.
    
  • Enable weak nucleophiles: Allow coupling with electron-deficient anilines or amides that fail under

    
    .
    
  • Mild conditions: Avoid the high temperatures (>120°C) required for

    
    , preserving the cyclopropyl ring integrity.
    

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Electrophile: this compound. The C4 position is activated, but the adjacent ring nitrogens can coordinate to Palladium, potentially creating off-cycle resting states (Catalyst Poisoning).

  • Steric Modulator: The 1-methylcyclopropyl group at C6 is bulky. While it does not directly block C4, it restricts the conformational space of the incoming ligand-catalyst complex.

The Catalytic Cycle & Inhibition Pathways

The success of this reaction hinges on using bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos) to prevent the formation of stable bis-palladium dimers bridged by the pyrimidine nitrogens.

BH_Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Pd0->OxAdd + Ar-Cl Coord Amine Coordination (L-Pd(II)-Ar-N) OxAdd->Coord + HNR2 Trap CATALYST TRAP (Pd-N Pyrimidine Coordination) OxAdd->Trap Low Steric Bulk Ligand Deprot Deprotonation (Base Mediated) Coord->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Product Arylamine Product + L-Pd(0) RedElim->Product Product->Pd0 Regeneration Trap->Pd0 Heat/Bulky Ligand

Figure 1: Catalytic cycle highlighting the critical "Catalyst Trap" specific to N-heterocycles. Bulky ligands are required to destabilize the Trap state.

Experimental Protocols

Materials & Reagents[1]
  • Substrate: this compound (>97% purity).

  • Catalyst Precursor:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) or 
    
    
    
    .
  • Ligand: BrettPhos (Primary amines) or RuPhos (Secondary amines).

  • Base:

    
     (Standard) or 
    
    
    
    (Fast reaction, non-sensitive substrates).
  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol.

Protocol A: Rapid Screening (Micro-scale)

Purpose: To determine the optimal Ligand/Base combination for a specific amine partner.

  • Preparation: In a glovebox or under Argon flow, charge a 4 mL vial equipped with a magnetic stir bar.

  • Loading:

    • Pd(OAc)2 (2.2 mg, 0.01 mmol, 5 mol%)

    • Ligand (e.g., BrettPhos) (10.7 mg, 0.02 mmol, 10 mol%)

    • Solvent (1,4-Dioxane, 0.5 mL). Stir for 5 mins to pre-form the catalyst complex (Solution turns from orange to pale yellow/brown).

  • Substrate Addition:

    • Add this compound (33.7 mg, 0.2 mmol).

    • Add Amine partner (0.24 mmol, 1.2 equiv).

    • Add Base (

      
      , 130 mg, 0.4 mmol, 2.0 equiv).
      
  • Reaction: Seal vial with a Teflon-lined cap. Heat to 100°C for 4 hours.

  • Analysis: Filter a 50 µL aliquot through a silica plug, elute with EtOAc, and analyze via UPLC-MS.

Protocol B: Preparative Synthesis (Scale-up)

Purpose: High-yield isolation of the target amine.

  • Catalyst Activation:

    • To a dry Schlenk flask, add

      
        (1.0 mol%) and BrettPhos  (2.5 mol%).
      
    • Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to substrate).

    • Heat at 60°C for 10 minutes under Argon. Note: Pre-heating ensures active L-Pd(0) species formation.

  • Reaction Assembly:

    • Cool the catalyst solution to RT.[1][2]

    • Add This compound (1.0 equiv).

    • Add Amine (1.1 equiv).

    • Add

      
        (1.4 equiv) OR
      
      
      
      (2.0 equiv) if functional groups are base-sensitive.
  • Execution:

    • Heat to 90°C for 8-12 hours.

    • Monitor conversion by HPLC (Target: >98% conversion of chloride).

  • Work-up:

    • Cool to room temperature.[1][2] Dilute with EtOAc.

    • Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Wash the filtrate with water (x2) and brine (x1).

    • Dry over

      
      , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
      

Optimization & Troubleshooting Guide

Ligand Selection Matrix

The choice of ligand dictates the suppression of side reactions (dehalogenation) and catalyst poisoning.

Amine ClassRecommended LigandRationale
Primary Aliphatic BrettPhos Prevents

-hydride elimination; handles sterics well.
Primary Anilines BrettPhos or Xantphos Xantphos is cost-effective; BrettPhos gives higher TOF.
Secondary Cyclic RuPhos Excellent for bulky secondary amines; prevents steric clash.
Amides/Carbamates tBuXPhos Specialized for C-N coupling with poor nucleophiles.
Self-Validating Control System

To ensure the reaction is proceeding via B-H and not background


, run the following control:
  • Control Reaction: Substrate + Amine + Base + Solvent (NO Palladium). Heat to reaction temperature.[1][3]

  • Interpretation:

    • If Control Yield > 10%:

      
       is competing. Lower temperature to 60-70°C and increase catalyst loading to favor B-H.
      
    • If Control Yield < 1%: Reaction is exclusively B-H.

Decision Tree for Optimization

Optimization Start Reaction Outcome? LowConv Low Conversion (<50%) Start->LowConv Dehal Dehalogenation (Product - Cl) Start->Dehal Good High Yield (>90%) Start->Good Check1 Switch to Pd2(dba)3 Pre-heat catalyst LowConv->Check1 Check Catalyst Check2 Use BrettPhos (Bulky Ligand) LowConv->Check2 Check Poisoning Solv Switch Solvent: Toluene or Dioxane Dehal->Solv H-Source? Temp Lower Temp Increase Cat Load Dehal->Temp Temp too high

Figure 2: Troubleshooting logic flow for common B-H failure modes.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7][8][9] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocyclic Halides.[6] Journal of the American Chemical Society, 130(41), 13552–13554.

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.[7] Angewandte Chemie International Edition, 34(12), 1348–1350.

Sources

Application Note: Strategic Utilization of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Kinase Inhibitors using 4-Chloro-6-(1-methylcyclopropyl)pyrimidine Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the optimization of ATP-competitive kinase inhibitors, the "magic methyl" effect and conformational restriction are pivotal strategies for improving potency and metabolic stability. This guide details the synthetic utility of This compound , a high-value scaffold that incorporates a lipophilic, metabolically robust 1-methylcyclopropyl moiety.

Unlike the labile isopropyl group (prone to CYP450 hydroxylation) or the unsubstituted cyclopropyl group, the 1-methylcyclopropyl motif provides a unique steric bulk that fills hydrophobic pockets (e.g., the gatekeeper region or solvent front) while blocking the oxidative metabolic soft spot at the tertiary carbon. This application note outlines the protocols for functionalizing this core via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings to generate Type I and Type I½ kinase inhibitors.

Chemical Profile & Handling

PropertySpecification
Compound Name This compound
CAS Number 1542557-31-2
Molecular Formula C₈H₉ClN₂
Molecular Weight 168.62 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, MeOH, EtOAc; Insoluble in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Stability Hydrolytically stable at neutral pH; susceptible to hydrolysis at C4 under strong basic/acidic aqueous conditions.

Strategic Analysis: The "Why" and "How"

Structural Advantages

The 6-(1-methylcyclopropyl) substituent confers specific pharmacological advantages:

  • Metabolic Blockade: The quaternary carbon of the 1-methylcyclopropyl group prevents cytochrome P450-mediated

    
    -hydroxylation, a common clearance pathway for isopropyl-substituted pyrimidines.
    
  • Lipophilic Efficiency (LipE): It increases

    
     moderately, improving membrane permeability without the excessive molecular weight penalty of a phenyl ring.
    
  • Vector Alignment: In many kinase active sites (e.g., CDK, PI3K, JAK), the 6-position of the pyrimidine directs substituents toward the solvent-exposed region or the ribose-binding pocket, where steric bulk is tolerated and often beneficial for selectivity.

Reactivity Profile

The pyrimidine ring is electron-deficient, making the C4-chloride highly susceptible to nucleophilic attack.

  • Primary Pathway: SNAr with primary/secondary amines (Hinge Binders).

  • Secondary Pathway: Suzuki-Miyaura coupling to install aryl/heteroaryl groups.

  • Challenge: The steric bulk of the ortho-positioned 1-methylcyclopropyl group at C6 may slightly retard reaction rates at C4 compared to a simple methyl group, requiring optimized thermal or catalytic conditions.

Experimental Protocols

Protocol A: Installation of Hinge-Binding Amines (SNAr)

Targeting the ATP-binding site via C4-amination.

Scope: Suitable for nucleophilic anilines, aminopyrazoles, and aliphatic amines.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
    
  • Solvent:

    
    -Butanol (
    
    
    
    -BuOH) or DMSO (for lower temp)

Step-by-Step Procedure:

  • Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve the pyrimidine scaffold (1.0 mmol) in

    
    -BuOH (5 mL, 0.2 M).
    
  • Addition: Add the amine nucleophile (1.1 mmol) followed by DIPEA (2.0 mmol).

  • Reaction: Seal the vial and heat to 110°C for 12–16 hours.

    • Note: If the amine is an electron-poor aniline, increase temperature to 130°C or switch solvent to NMP.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of starting material (

    
     ~169) and formation of product (
    
    
    
    = M+132).
  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).

Self-Validating Check:

  • Proton NMR: The C5-pyrimidine proton (singlet or doublet around

    
     6.5–7.0 ppm) should shift upfield upon amination due to the electron-donating effect of the new nitrogen.
    
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Required for sterically hindered or electron-deficient amines where SNAr fails.

Materials:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos or BrettPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Inerting: Charge a microwave vial with pyrimidine scaffold (1.0 equiv), amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃, and Ligand. Cap and purge with Argon for 5 minutes.

  • Solvation: Add sparged 1,4-Dioxane (concentration 0.15 M) via syringe.

  • Reaction: Heat at 100°C for 4–8 hours (or Microwave: 120°C for 1 hour).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove inorganic salts and palladium black. Rinse with DCM.

  • Purification: Concentrate and purify via reverse-phase preparative HPLC if the ligand co-elutes on silica.

Synthesis Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing kinase inhibitors using this scaffold.

KinaseInhibitorSynthesis Start Start: This compound Analysis Analyze Nucleophile (Amine) Start->Analysis SnAr_Path Pathway A: SNAr (Thermal) Analysis->SnAr_Path Aliphatic/Nucleophilic Aryl Amines Buchwald_Path Pathway B: Pd-Catalysis (Buchwald) Analysis->Buchwald_Path Electron-Deficient/ Sterically Hindered Amines Conditions_SnAr n-BuOH, DIPEA 110°C, 12h SnAr_Path->Conditions_SnAr Conditions_Pd Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 100°C Buchwald_Path->Conditions_Pd Product Crude Kinase Inhibitor Conditions_SnAr->Product Conditions_Pd->Product QC QC: 1H-NMR & LCMS (Verify C5-H shift) Product->QC

Caption: Decision tree for functionalizing the 4-chloro-pyrimidine core based on nucleophile reactivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (SNAr) Nucleophile is too weak or sterically hindered.Switch to Protocol B (Buchwald-Hartwig) or use acid catalysis (pTSA, 1.0 equiv) in

-PrOH.
Hydrolysis (Formation of -OH) Wet solvent or un-dried base.Ensure reagents are anhydrous. Use molecular sieves in the reaction vessel.
Bis-addition Not applicable for this scaffold.The 6-position is alkyl-substituted, preventing double addition common in 4,6-dichloropyrimidine.
Incomplete Conversion Steric clash from 1-methylcyclopropyl group.Increase temperature to 140°C (Microwave) or increase concentration to 0.5 M.

References

  • National Institutes of Health (NIH). (2013). Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors. PubMed.[2] [Link]

  • PubChem. (n.d.). Compound Summary: this compound. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SnAr Reactions with 4-Chloro-6-(1-methylcyclopropyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are working with Nucleophilic Aromatic Substitution (SnAr) reactions, specifically involving the 4-Chloro-6-(1-methylcyclopropyl)pyrimidine substrate. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields. This document moves beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the SnAr reaction on the pyrimidine core?

The reaction proceeds via the classical Nucleophilic Aromatic Substitution (SnAr) mechanism, which is a two-step addition-elimination process.[1][2]

  • Nucleophilic Attack (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the electron-deficient C-4 position of the pyrimidine ring. The pyrimidine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms, which makes it highly susceptible to nucleophilic attack.[2][3] This initial attack temporarily disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] The formation of this complex is the slowest step and thus dictates the overall reaction rate.

  • Elimination & Aromatization: In the second, much faster step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group.[1]

This mechanism explains the often counter-intuitive leaving group ability observed in SnAr reactions: F > Cl ≈ Br > I.[1][5] Because the C-X bond is not broken in the rate-determining step, the bond strength is less important than the halogen's ability to stabilize the transition state through its high electronegativity.[5][6]

Caption: General mechanism for the SnAr reaction.

Q2: Why is the C-4 position the primary site of attack on this substrate?

For 2,4- or 4,6-disubstituted pyrimidines, nucleophilic attack is generally favored at the C-4 position over the C-2 position.[3][7][8] This regioselectivity can be explained by examining the stability of the Meisenheimer intermediate. When the nucleophile attacks the C-4 position, the resulting negative charge is effectively delocalized across the N-1 nitrogen atom and the para-positioned N-3 nitrogen atom. Attack at the C-2 position results in a different delocalization pattern that is generally less stable.[8]

Troubleshooting Guide: Low to No Yield

Low yield is the most common issue encountered. The following guide breaks down potential causes and provides actionable solutions. A logical workflow can help systematically diagnose the problem.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield cluster_conditions Condition Optimization start Low or No Yield check_sm Starting Material Consumed? (TLC/LCMS) start->check_sm check_nuc Is the Nucleophile appropriate? check_sm->check_nuc Yes sm_unreacted Reaction Stalled. Increase Temperature or Use Stronger Base/Nucleophile. check_sm->sm_unreacted No sm_decomposed Decomposition. Lower Temperature or Use Milder Base. check_sm->sm_decomposed Decomposition check_cond Are the Reaction Conditions Optimal? check_nuc->check_cond Yes nuc_weak Weak Nucleophile. Use stronger base to deprotonate or use more reactive nucleophile. check_nuc->nuc_weak Too Weak nuc_hindered Steric Hindrance. Increase Temperature or Reaction Time. check_nuc->nuc_hindered Sterically Hindered check_workup Is the Workup/Purification effective? check_cond->check_workup Yes cond_solvent Solvent Choice check_cond->cond_solvent cond_base Base Choice check_cond->cond_base cond_temp Temperature check_cond->cond_temp cond_water Anhydrous Conditions check_cond->cond_water workup_issue Product Loss during Extraction or Degradation on Silica. check_workup->workup_issue No

Caption: A systematic approach to diagnosing low-yield SnAr reactions.

Issue 1: Insufficient Reactivity

Potential Cause A: Weak Nucleophile The nucleophilicity of your reagent is paramount. Neutral nucleophiles (e.g., amines, alcohols) are significantly less reactive than their anionic counterparts (amides, alkoxides).

  • Causality: The rate-determining step involves the attack of the electron-rich nucleophile on the electron-poor ring. A higher electron density on the nucleophile accelerates this step. Negatively charged species are inherently more electron-rich and thus more potent nucleophiles than their neutral conjugate acids.[9]

  • Solution: If using an amine, alcohol, or thiol, ensure a suitable base is present to deprotonate it, either in-situ or in a separate pre-reaction step. For particularly weak nucleophiles, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) may be required to generate the anion quantitatively before adding the pyrimidine substrate.[10]

Potential Cause B: Inappropriate Solvent The solvent plays a critical role in stabilizing the charged Meisenheimer complex.

  • Causality: Polar aprotic solvents are ideal for SnAr reactions.[10][11] They possess high dielectric constants that can stabilize the charged intermediate, but they lack acidic protons that could quench the nucleophile or the intermediate. Protic solvents (e.g., water, methanol) can solvate and deactivate the nucleophile and may even compete in the reaction, leading to unwanted hydrolysis or solvolysis byproducts.[12][13]

  • Solution: Use a high-quality, anhydrous polar aprotic solvent. See the table below for guidance.

SolventBoiling Point (°C)Key AdvantagesKey Disadvantages
DMF (Dimethylformamide)153Excellent solvating power; well-established.Reprotoxic; difficult to remove under vacuum.[10]
DMSO (Dimethyl sulfoxide)189High boiling point allows for high temps; dissolves many salts.Can be difficult to remove; potential for side reactions.
NMP (N-Methyl-2-pyrrolidone)202High boiling point; good alternative to DMF.Reprotoxic; high boiling point makes removal challenging.[10]
Acetonitrile (ACN) 82Lower boiling point, easier to remove.Less effective at solvating some salts.
Dioxane 101Good for reactions requiring moderate heat.Can form peroxides; less polar than DMF/DMSO.
THF (Tetrahydrofuran)66Lower boiling point, easy to remove.Generally less effective for challenging SnAr reactions.

Table 1: Common Solvents for SnAr Reactions.

Potential Cause C: Suboptimal Temperature Many SnAr reactions have a significant activation energy barrier and do not proceed readily at room temperature.[2]

  • Causality: Overcoming the energy barrier required to disrupt the pyrimidine's aromaticity requires thermal energy. Insufficient heat will result in a sluggish or stalled reaction.

  • Solution: If no reaction is observed at room temperature, incrementally increase the temperature (e.g., to 60 °C, 80 °C, 100 °C) while monitoring by TLC or LC-MS. For very unreactive nucleophiles, temperatures above 120 °C, sometimes in a sealed tube or microwave reactor, may be necessary.[2] Be aware that excessive heat can lead to decomposition.

Issue 2: Side Product Formation

Potential Cause A: Hydrolysis The most common side product is often the 4-hydroxypyrimidine derivative, resulting from a reaction with trace water.

  • Causality: Water can act as a nucleophile, especially at elevated temperatures and in the presence of a base, leading to the formation of the corresponding hydroxypyrimidine.

  • Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using standard laboratory procedures (e.g., over molecular sieves). Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Potential Cause B: Incorrect Base The choice of base is critical and depends on the pKa of the nucleophile.

  • Causality: The base's primary role is to deprotonate the nucleophile without engaging in competitive side reactions. A base that is too weak will not generate a sufficient concentration of the active nucleophile. A base that is too strong or sterically unhindered might react with the substrate or product.

  • Solution: Match the base to the nucleophile. For amines, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often sufficient. For alcohols or phenols, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For very weakly acidic nucleophiles, non-nucleophilic strong bases like NaH are required.[10]

BasepKa (Conjugate Acid)TypeCommon Use Case
NaH ~36Strong, Non-nucleophilicDeprotonating alcohols, weak N-H nucleophiles.
K₂CO₃ 10.3InorganicDeprotonating phenols, some alcohols, scavenging HCl.
Cs₂CO₃ 10.3InorganicSimilar to K₂CO₃, often more effective due to higher solubility.
DIPEA 10.7Organic (Hünig's base)Sterically hindered, non-nucleophilic HCl scavenger.
TEA 10.8OrganicCommon HCl scavenger for amine nucleophiles.

Table 2: Common Bases for SnAr Reactions and Their Applications.

Experimental Protocols

These protocols are intended as a starting point and should be optimized for your specific nucleophile.

Protocol 1: General Procedure for SnAr with an Amine Nucleophile

This procedure is suitable for primary or secondary amines.

  • Reaction Setup: To a dry, oven-flamed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagents: Add anhydrous DMF (or another suitable polar aprotic solvent, see Table 1) to achieve a concentration of approximately 0.1-0.5 M. Add the amine nucleophile (1.1-1.5 eq.) followed by a suitable base such as DIPEA or K₂CO₃ (1.5-2.0 eq.).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove the high-boiling point solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[14]

Protocol 2: General Procedure for SnAr with an Alcohol Nucleophile

This procedure requires the pre-formation of the alkoxide using a strong base.

  • Alkoxide Formation: To a dry, oven-flamed two-neck flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Nucleophile Addition: Add a solution of the alcohol nucleophile (1.1 eq.) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Cool the freshly prepared alkoxide solution back to 0 °C. Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature or heat to reflux as needed.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Quenching & Workup: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing, Drying, and Purification: Proceed with the washing, drying, concentration, and purification steps as described in Protocol 1.

References

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. RSC Publishing. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

  • SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Available at: [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS Green Chemistry Institute. Available at: [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]

  • Nucleophile Effects on Substitution Reaction Rates. University of Calgary. Available at: [Link]

  • SNAr Solvents and Reagents. ACS Green Chemistry Institute. Available at: [Link]

  • SNAr troubleshooting. Reddit. Available at: [Link]

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Available at: [Link]

  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Chemistry Stack Exchange. Available at: [Link]

  • Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). JoVE. Available at: [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]

Sources

Optimizing catalyst loading for coupling 4-chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading & Troubleshooting Audience: Drug Discovery & Process Chemistry Teams

Introduction: The 4-Chloropyrimidine Challenge

Welcome to the technical support hub. You are likely here because 4-chloropyrimidines are deceptively difficult substrates. While structurally simple, they present a "perfect storm" for Palladium-catalyzed cross-coupling:

  • Electronic Deactivation: The electron-deficient ring makes oxidative addition slow compared to bromides/iodides.

  • Catalyst Poisoning: The pyrimidine nitrogens (N1/N3) are strong

    
    -donors that bind Pd(II), sequestering the metal from the catalytic cycle.[1]
    
  • Hydrolytic Instability: The C4-position is highly susceptible to nucleophilic attack by water (SNAr), leading to the inactive pyrimidinone byproduct.

This guide moves beyond generic "Suzuki conditions" to provide a mechanistic approach to optimizing loading and rescuing stalled reactions.

Module 1: Catalyst Selection & Loading Strategy

The Core Directive: Stop using Pd(OAc)₂ + PPh₃ for these substrates. Why? The induction period required to reduce Pd(II) to Pd(0) allows the pyrimidine nitrogen to coordinate to the Pd(II) salt, forming an inactive "Pd-sink" before the active cycle begins.

Recommended Systems
ComponentRecommendationTechnical Rationale
Precatalyst Pd-G3/G4 (Buchwald) or Pd-PEPPSI Pre-formed Pd(II) species that rapidly reduce to Pd(0) on the ligand, bypassing the naked Pd stage where poisoning occurs.
Ligand (Suzuki) XPhos, SPhos, CataCXium A Bulky, electron-rich phosphines facilitate oxidative addition into the strong C-Cl bond and sterically crowd out pyrimidine N-binding.
Ligand (Amination) BrettPhos, RuPhos Specialized for C-N bond formation; prevents formation of stable Pd-amido dimers.
Base K₃PO₄ (Anhydrous) or Cs₂CO₃ Weak enough to prevent SNAr background reactions; anhydrous to prevent hydrolysis.
Protocol: High-Efficiency Loading (<1 mol%)

To reduce loading from standard 5 mol% to <0.5 mol%, you must maximize Turnover Frequency (TOF) .

  • Degas Rigorously: Oxygen irreversibly oxidizes electron-rich ligands (like XPhos). Sparging is insufficient; use freeze-pump-thaw or active inert gas purge.

  • Concentration: Run at high concentration (0.5 – 1.0 M). High collision frequency compensates for lower catalyst count.

  • Dosing: Do not add all catalyst at T=0. Add 50% at start, and 50% after 1 hour. This maintains active Pd species if thermal decomposition is the limiting factor.

Module 2: Troubleshooting & FAQs

Q1: "I see starting material consumption, but the major product is the 4-hydroxy pyrimidine (pyrimidinone). Why?"

Diagnosis: Competitive Hydrolysis. The 4-position is highly electrophilic. If you are using aqueous base (e.g., Na₂CO₃ in Dioxane/H₂O), water is attacking the ring via SNAr faster than the Pd oxidative addition occurs.

The Fix:

  • Switch to Anhydrous Conditions: Use Cs₂CO₃ or K₃PO₄ suspended in dry Toluene or 1,4-Dioxane.

  • Add a Phase Transfer Catalyst: If solubility is an issue, add 18-Crown-6 or TBAF (catalytic) rather than water.

  • Ligand Switch: Use a more active ligand (e.g., Pd-PEPPSI-IPent ) to accelerate the coupling rate (

    
    ) so it outcompetes the hydrolysis rate (
    
    
    
    ).
Q2: "The reaction stalls at 60% conversion. Adding more catalyst doesn't help."

Diagnosis: Product Inhibition or Catalyst Death. In pyrimidine coupling, the product (often containing a new amine or biaryl nitrogen) can be a better ligand for Pd than your phosphine, leading to "product poisoning."

The Fix:

  • Ligand Check: Ensure your ligand : metal ratio is optimized (typically 1.2:1 to 2:1 for monodentate ligands).

  • Scavenger Check: If using crude starting materials, sulfur or amine impurities might be killing the catalyst. Recrystallize the 4-chloropyrimidine.

  • Temperature Ramp: Start at 60°C, then ramp to 100°C. High temperature promotes ligand dissociation from "resting states" (off-cycle species).

Q3: "I am getting a mixture of C4 and C2 coupling products."

Diagnosis: Regioselectivity Failure. While C4 is electronically favored, C2 becomes accessible at high temperatures or with non-bulky ligands.

The Fix:

  • Steric Control: Use Pd-PEPPSI-IPent or XPhos . The extreme bulk of these ligands directs the Pd to the less hindered C4 position and prevents attack at the sterically crowded C2 (between the two nitrogens).

  • Temperature: Lower the temperature. C4 activation has a lower activation energy (

    
    ) than C2. Running at the lowest effective temperature maximizes selectivity.
    

Module 3: Visualizing the Workflow

Diagram 1: Optimization Logic Flow

Use this decision tree to determine the next step when your reaction fails.

OptimizationLogic Start Start: 4-Chloropyrimidine Coupling CheckConversion Check Conversion (LCMS) Start->CheckConversion LowConv < 10% Conversion CheckConversion->LowConv No Rxn Stall Stalls at 50-70% CheckConversion->Stall Incomplete SideProd Hydrolysis/Dehalogenation CheckConversion->SideProd Dirty Profile Success > 95% Conversion CheckConversion->Success Clean Action_Precat Switch to Pd-G3/G4 Precatalyst (Activation Issue) LowConv->Action_Precat Action_Ligand Switch to Bulky Ligand (XPhos/BrettPhos) Stall->Action_Ligand Action_Anhydrous Switch to Anhydrous Base (Cs2CO3/Toluene) SideProd->Action_Anhydrous Action_Load Reduce Loading Stepwise (Kinetic Profiling) Success->Action_Load

Caption: Decision tree for diagnosing failure modes in chloropyrimidine coupling. Blue nodes indicate analysis steps; Red/Yellow indicate failure modes; Green indicates success.

Diagram 2: The "Poisoning" Mechanism

Understanding how the pyrimidine nitrogen interferes with the catalytic cycle.

PoisoningMechanism Pd0 Active Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 4-Cl-Pyrimidine OffCycle OFF-CYCLE Pd-N-Coordination OxAdd->OffCycle Pyrimidine N-binding (Low Steric Bulk) TransMet Transmetallation OxAdd->TransMet + Boronic Acid OffCycle->OxAdd Heat/Bulky Ligand Prod Product Release TransMet->Prod Prod->Pd0 Regeneration

Caption: The catalytic cycle showing the "Off-Cycle" trap where Pyrimidine Nitrogen coordinates to Palladium. Bulky ligands prevent this pathway.

Experimental Protocol: General Optimized Procedure

Objective: Coupling 4-chloropyrimidine with phenylboronic acid (Suzuki).

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar.

  • Reagents:

    • 4-Chloropyrimidine (1.0 equiv)[2]

    • Boronic Acid (1.5 equiv)

    • Base: Anhydrous K₃PO₄ (2.0 equiv) - Grind to fine powder before use.

    • Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%)

  • Solvent: 1,4-Dioxane (0.5 M concentration). Must be anhydrous.

  • Execution:

    • Add solids to the vial.

    • Seal and purge with Argon (3x vacuum/refill cycles).

    • Add sparged 1,4-Dioxane via syringe.

    • Heat to 80°C for 2-4 hours.

  • Workup: Filter through a celite pad (removes Pd black and salts). Wash with EtOAc. Concentrate.

  • Metal Scavenging: If for pharma use, treat crude organic layer with SiliaMetS® Thiol or TMT (Trimercaptotriazine) to remove residual Pd (<10 ppm).

References

  • Catalyst Optimization & Automated Screening: Reizman, B. J., et al. "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback." Reaction Chemistry & Engineering, 2016, 1 , 658-666.

  • Specifics of Chloropyrimidine Coupling: BenchChem Technical Guide. "A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines."

  • Catalyst Poisoning Mechanisms: Sajiki, H., et al.[3] "Pd/C-Catalyzed Chemoselective Hydrogenation... Using Pyridine as a Catalyst Poison."[1][3][4] Journal of Synthetic Organic Chemistry, Japan, 2014.[3]

  • Regioselectivity (C2 vs C4): Diao, T., et al. "C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines." Journal of the American Chemical Society / PMC, 2026.

  • Buchwald-Hartwig Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

Sources

Minimizing side products in 4-Chloro-6-(1-methylcyclopropyl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Process Chemistry Division Subject: Optimization of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine Synthesis Ticket ID: PYR-MCP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Mono-Selectivity Paradox

You are likely synthesizing This compound via a cross-coupling reaction (Kumada or Negishi) starting from 4,6-Dichloropyrimidine .

The central challenge in this synthesis is the "Symmetry Breaking" problem. Because the starting material (4,6-dichloropyrimidine) is symmetric and electron-deficient, the first addition of the nucleophile activates the ring for a second addition, often leading to the unwanted bis-product (4,6-di(1-methylcyclopropyl)pyrimidine). Furthermore, the cyclopropyl moiety introduces steric bulk and stability concerns during acidic workup.

This guide replaces standard operating procedures with a troubleshooting-first approach, addressing the three most common failure modes: Bis-Alkylation , Hydrolysis , and Ring Opening .

Module 1: Controlling the "Runaway" Reaction (Bis-Alkylation)

User Report: "I'm seeing >15% of the bis-substituted impurity in my LCMS."

Root Cause Analysis: The reaction kinetics of 4,6-dichloropyrimidine are counter-intuitive. Once the first electron-donating alkyl group (1-methylcyclopropyl) is attached, the pyrimidine ring becomes more electron-rich, which typically deactivates it for Nucleophilic Aromatic Substitution (


). However, in metal-catalyzed cross-couplings (Fe/Ni/Pd), the active catalyst often remains coordinated to the product, facilitating a second oxidative addition faster than the first.

Corrective Action Plan:

ParameterStandard ProtocolOptimized Protocol (High Selectivity)Technical Rationale
Stoichiometry 1.0 - 1.1 eq Nucleophile0.85 - 0.90 eq Nucleophile Starving the reaction of nucleophile ensures the bis-reaction is statistically impossible. Recovers cheap starting material later.
Catalyst Pd(

)

Fe(acac)

(1-3 mol%)
Iron catalysts (Kochi-Fürstner conditions) are sterically sensitive and often prefer mono-coupling on dichloropyrimidines compared to Palladium.
Temperature 0°C to RT-20°C to -10°C Lower temperatures discriminate between the activation energies of the first (

) and second (

) displacement.
Addition Mode Batch AdditionDosage Controlled (Syringe Pump) Keeping local concentration of the Grignard reagent low prevents "hot spots" where bis-coupling occurs.

The "Iron-Effect" Protocol (Recommended):

  • Dissolve 4,6-Dichloropyrimidine (1.0 eq) and Fe(acac)

    
     (0.03 eq) in anhydrous THF/NMP (9:1).
    
  • Cool to -15°C .

  • Add (1-Methylcyclopropyl)magnesium bromide (0.9 eq) over 2 hours .

  • Critical: Quench immediately upon consumption of the limiting reagent (Grignard).

Module 2: The "Phantom" Yield Loss (Hydrolysis)

User Report: "My conversion is good, but isolated yield is low. NMR shows a broad peak around 11 ppm."

Root Cause Analysis: The product contains a leaving group (Cl) and a basic nitrogen. Upon quenching, if the pH is too high (alkaline) or too low (acidic) for too long, the remaining chlorine is displaced by water, forming 4-Hydroxy-6-(1-methylcyclopropyl)pyrimidine (tautomerizes to the pyrimidone).

Troubleshooting Steps:

  • Q: Did you quench with standard HCl?

    • A:Stop. Strong mineral acids can protonate the pyrimidine nitrogen, activating the C-Cl bond for hydrolysis.

  • Q: Did you use unbuffered water?

    • A:Stop. The resulting MgBr(OH) creates a basic environment, promoting

      
       by hydroxide ions.
      

The "Buffered Quench" System: Use a 1.5M Ammonium Chloride (


)  solution with a trace of Ammonia (

) to buffer the pH at ~8-9. This breaks the Mg-complex without exposing the reactive chloropyrimidine to harsh pH extremes.

Module 3: Cyclopropyl Ring Integrity

User Report: "I see a linear alkene side product."

Root Cause Analysis: The (1-methylcyclopropyl) group is a strained ring. Under strongly acidic conditions (pH < 1), or in the presence of Lewis Acids (excess


 or 

left over), the ring can open to form a homo-allyl chloride derivative.

Visualizing the Failure Pathways The following diagram illustrates the competition between the desired pathway and the two critical side-reactions.

ReactionPathways SM 4,6-Dichloropyrimidine Target TARGET: 4-Chloro-6-(1-Me-CP)pyrimidine SM->Target 0.9 eq Reagent Fe(acac)3, -15°C Reagent (1-Me-Cyclopropyl)MgBr Reagent->Target Bis SIDE PRODUCT A: Bis-Alkylation (Over-reaction) Target->Bis + Excess Reagent Fast Addition Hydro SIDE PRODUCT B: Hydrolysis (4-Hydroxy impurity) Target->Hydro pH > 10 or pH < 2 Aqueous Workup Open SIDE PRODUCT C: Ring Opening (Acid catalyzed) Target->Open Strong Acid (HCl) Lewis Acid Residue

Figure 1: Reaction network showing the narrow operating window to achieve the target molecule while avoiding Bis-alkylation (thermodynamic trap) and Hydrolysis (workup trap).

FAQ: Technical Support Tickets

Q1: Can I use Palladium catalysis (Suzuki coupling) instead of Grignard?

  • Answer: Yes, but with caveats. Using (1-methylcyclopropyl)boronic acid is safer regarding functional group tolerance, but these boronic acids are notoriously unstable (protodeboronation). If you must use Pd, use Pd(dppf)Cl2 which has a wide bite angle, often favoring mono-selectivity due to steric crowding around the metal center. However, the Grignard/Iron route is generally more cost-effective and scalable for this specific scaffold [1].

Q2: How do I remove the Bis-impurity if it forms?

  • Answer: Separation is difficult due to lipophilicity similarities.

    • Distillation: The Bis-product has a significantly higher boiling point. If your scale allows, fractional distillation under high vacuum is the best purification method.

    • Chemical Purge: The Bis-product is unreactive to nucleophiles compared to the Target (which still has a Cl). You can react the crude mixture with a solid-supported amine scavenger that reacts with the Target (destroying it) but leaves the Bis-product. Wait—this destroys your product.

    • Reverse Strategy: React the crude with a mild nucleophile (like morpholine) that reacts specifically with the Target to form a distinct amine, separate that, and then... (This is too complex).

    • Best approach: Chromatography on Silica using a gradient of Hexane/EtOAc (start 100:0 to 95:5). The Bis-product usually elutes first (more lipophilic).

Q3: Why is the color of my reaction turning black/brown?

  • Answer: This is normal for Iron catalysis. The active species is a lower-valent Iron-Magnesium cluster (often described as

    
     or 
    
    
    
    species in Kochi coupling). If it turns bright yellow or orange, your catalyst may have oxidized and deactivated (check your inert atmosphere/Argon line) [2].

References

  • Fürstner, A., et al. (2002). "Iron-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society. (Foundational work on Fe-catalyzed alkylation of aryl chlorides).

  • Guitian, E., et al. (2015). "Iron-Catalyzed Cross-Coupling of Alkyl Grignards with Aryl Chlorides." Chemical Reviews. (Review of mechanism and color changes).

  • Process Chemistry Patents (General reference for Pyrimidine coupling): WO2012005372 - "Method for producing aminopyrimidine compound." (Describes control of mono/bis selectivity in similar systems).

Technical Support Center: Purification of 4-amino-6-(1-methylcyclopropyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-amino-6-(1-methylcyclopropyl)pyrimidine scaffold is a key pharmacophore in modern drug discovery. Its unique combination of a hydrogen-bond-donating amino group, a basic pyrimidine core, and a lipophilic cyclopropyl moiety presents distinct challenges during purification. This technical support guide provides field-proven troubleshooting advice and detailed protocols to help researchers overcome common hurdles in isolating these valuable compounds with high purity and yield.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of 4-amino-6-(1-methylcyclopropyl)pyrimidine derivatives in a direct question-and-answer format.

Chromatography Issues

Question: My compound is streaking/tailing badly on a silica gel column. How can I improve the peak shape?

Answer: This is a classic problem when purifying basic compounds like aminopyrimidines on standard silica gel.[1]

  • Causality: The acidic nature of silica gel, due to surface silanol groups (Si-OH), leads to strong, non-specific interactions with the basic amino group of your pyrimidine derivative. This causes the compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in peak tailing.[1]

  • Solutions:

    • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This modifier competes with your compound for the acidic silanol sites, effectively masking them and allowing your product to travel through the column more uniformly.[1]

      • For non-polar solvent systems (e.g., Hexane/Ethyl Acetate): Add 0.5-2% triethylamine (Et₃N) or pyridine to the mobile phase.

      • For polar solvent systems (e.g., Dichloromethane/Methanol): Add 0.5-2% ammonium hydroxide (NH₄OH) to the methanol portion of your eluent.

    • Switch to a Different Stationary Phase: If mobile phase modification is insufficient, consider using a less acidic or a deactivated stationary phase. Options include neutral alumina or commercially available amine-functionalized silica columns.[1]

    • Reduce Sample Load: Overloading the column can saturate the available non-acidic binding sites, forcing interactions with the problematic silanol groups and exacerbating tailing.[1] Try loading less crude material onto the column.

Question: I'm struggling to separate my target compound from a closely-related impurity. What can I do to improve resolution?

Answer: Achieving baseline separation requires careful optimization of your chromatographic conditions.

  • Causality: Closely related impurities, such as regioisomers or precursors, often have very similar polarities to the desired product, making separation difficult with standard solvent systems.

  • Solutions:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen a wider range of solvent systems. The ideal system should give your target compound a Retention Factor (Rf) of approximately 0.2-0.4 for the best separation.[2] Try incorporating different solvents to exploit subtle differences in solubility and interaction, such as dichloromethane (DCM), acetone, or acetonitrile.

    • Employ a Shallow Gradient: If using an automated flash chromatography system, run a very shallow gradient (e.g., increasing the polar solvent by 0.5-1% per column volume) across the polarity range where your compound and the impurity elute.

    • Dry Loading: If your compound has limited solubility in the non-polar component of your mobile phase, dissolving it in a strong solvent for "wet" loading can cause it to precipitate at the top of the column, leading to band broadening. Instead, pre-adsorb your crude material onto a small amount of silica gel or Celite®, evaporate the solvent, and load the resulting dry powder onto the column.[2] This ensures a narrow starting band and improves separation.

Recrystallization Issues

Question: My compound "oils out" of the solution instead of forming crystals. What should I do?

Answer: "Oiling out" is a common frustration in crystallization, occurring when the compound separates from the solution as a liquid phase instead of a solid crystal lattice.[1]

  • Causality: This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point, or when the presence of impurities significantly depresses the melting point.[1] It can also occur if the solution is cooled too rapidly.

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more solvent to reduce the supersaturation level. Allow the solution to cool much more slowly.[1]

    • Lower the Crystallization Temperature: If possible, use a solvent system that allows for crystallization at a lower temperature (e.g., in a refrigerator or freezer).

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Question: I can't find a suitable single solvent for recrystallization. What are my options?

Answer: It's very common for a compound to be either too soluble or poorly soluble in a wide range of individual solvents.[1] In this case, a multi-solvent system is the answer.

  • Solutions:

    • Two-Solvent (Anti-Solvent) Method: This is the most widely used alternative.

      • Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

      • Slowly add a "poor" or "anti-solvent" (in which the compound is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes persistently cloudy (turbid).

      • Add a few more drops of the "good" solvent to just clarify the solution.

      • Allow the mixture to cool slowly. As the temperature drops, the compound's solubility will decrease, promoting crystal formation.

    • Vapor Diffusion: This technique is excellent for small quantities or difficult-to-crystallize compounds.[3]

      • Dissolve your compound in a small volume of a relatively volatile "good" solvent (e.g., DCM or methanol) in a small, open vial.

      • Place this vial inside a larger, sealed jar that contains a layer of a "poor" solvent (e.g., pentane, hexane, or diethyl ether).

      • Over time, the vapor from the poor solvent will slowly diffuse into the good solvent, gradually reducing your compound's solubility and inducing the growth of high-quality crystals.[3]

Acid-Base Extraction Issues

Question: I performed an acid-base extraction to purify my aminopyrimidine, but my final yield is very low. Where did my product go?

Answer: Low yield in acid-base extraction typically points to incomplete protonation/deprotonation or issues during the back-extraction step.

  • Causality: The basicity of the 4-amino group is crucial. If the aqueous acid used is not strong enough or used in insufficient quantity, not all of your compound will be protonated and extracted into the aqueous layer.[4] Conversely, during neutralization, if the pH is not made sufficiently basic, the free amine will not be fully regenerated and will remain dissolved in the aqueous layer during back-extraction.[4]

  • Solutions:

    • Ensure Complete Protonation: Use a sufficiently strong acid, such as 1-2 M hydrochloric acid (HCl), to wash the organic layer. Use a pH meter or pH paper to confirm the aqueous layer is acidic (pH < 2) after extraction.

    • Perform Multiple Extractions: Perform two to three extractions with the aqueous acid, not just one. This ensures more complete transfer of the basic compound into the aqueous phase.[4]

    • Ensure Complete Neutralization: When regenerating the free amine, add a strong base (e.g., 2-6 M NaOH or KOH) to the combined acidic aqueous layers until the pH is strongly basic (pH > 12). The neutral amine may precipitate out at this stage.

    • Thorough Back-Extraction: Extract the now-basic aqueous layer multiple times (at least 3x) with a suitable organic solvent (e.g., DCM or ethyl acetate) to recover the neutral product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for a crude 4-amino-6-(1-methylcyclopropyl)pyrimidine derivative?

A1: The optimal strategy depends on the nature of the impurities. A general and robust approach is to start with an acid-base extraction. This technique is excellent for removing non-basic organic impurities (e.g., unreacted starting materials, non-basic byproducts) and inorganic salts.[5][6] The product recovered from the extraction can then be further polished by either flash column chromatography or recrystallization to remove any remaining basic impurities.

Q2: What are the common types of impurities I should expect?

A2: Impurity profiling is essential for developing a robust purification method.[7] Common impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts: Isomers, over-alkylated products, or products from side reactions. For instance, in syntheses starting from 4-amino-6-chloropyrimidine, residual starting material is a common impurity.[8]

  • Reagents and Catalysts: Excess reagents or catalyst residues used in the reaction.[9]

  • Degradation Products: The pyrimidine ring can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to air and light.[10]

Q3: How do I choose between flash chromatography and recrystallization for the final purification step?

A3: The choice depends on the scale of your reaction and the physical properties of your compound and its impurities.

  • Choose Flash Chromatography when:

    • You are working on a small to medium scale (mg to several grams).

    • Your product is an oil or a low-melting solid.

    • The impurities have a different polarity from your product, allowing for good separation.[11]

  • Choose Recrystallization when:

    • You are working on a larger scale (grams to kilograms), as it is often more economical and scalable.

    • Your product is a stable, crystalline solid.

    • The crude product is already relatively pure (>85-90%), and you need to remove small amounts of impurities. Recrystallization is exceptionally good at removing trace impurities to achieve high final purity.[12]

Section 3: Standard Operating Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Solvent System Selection: Use TLC to identify a mobile phase that provides an Rf of 0.2-0.4 for the target compound. A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. Add 1% triethylamine to the mobile phase to prevent peak tailing.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexanes). Pour the slurry into the column and use gentle pressure to pack a uniform bed, ensuring no air bubbles are trapped.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product). Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column bed.

  • Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the eluent, either stepwise or via a continuous gradient.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing the pure product.[1]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[1]

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl (aq). Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat this extraction two more times with fresh portions of 1 M HCl.[5] The basic aminopyrimidine is now protonated and resides in the combined aqueous layers.

  • Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 6 M NaOH (aq) with stirring until the solution is strongly basic (pH > 12, check with pH paper). Your neutral product may precipitate as a solid or an oil.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a portion of fresh organic solvent (e.g., DCM). Shake and allow the layers to separate. Collect the organic layer. Repeat this back-extraction two more times to recover all of the neutral product.[4]

  • Drying and Isolation: Combine all organic extracts from the back-extraction. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Section 4: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Flash Chromatography Differential partitioning between a solid stationary phase and a liquid mobile phase.Widely applicable, good for separating mixtures with different polarities, suitable for oils and solids.[2]Can be time-consuming, requires significant solvent volumes, potential for product decomposition on acidic silica.[2]Small to medium scale purification; separation of isomers or compounds with close Rf values.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Highly effective for achieving very high purity (>99.5%), scalable, economical for large quantities.[12]Only works for crystalline solids, requires finding a suitable solvent system, can have lower initial recovery.[1]Final purification step for solid compounds; large-scale processing.
Acid-Base Extraction Differential solubility of the compound in aqueous and organic solvents based on its protonation state.Fast, inexpensive, excellent for removing neutral or acidic impurities from a basic product.[5][6]Only separates compounds based on acidity/basicity, risk of emulsion formation, may not remove basic impurities.Initial crude cleanup to remove non-basic impurities.

Section 5: General Purification Workflow

Below is a generalized decision-making workflow for the purification of 4-amino-6-(1-methylcyclopropyl)pyrimidine derivatives.

Caption: Decision workflow for purifying pyrimidine derivatives.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PMC.
  • Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Anal Biochem, 22(3), 398-408.
  • (n.d.). Acid-Base Extraction.
  • Overview On Impurity Profiling For Pharmaceutical Drug Candidates. (n.d.).
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Wikipedia. (n.d.). Acid–base extraction.
  • (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Pannala, R. (2018). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. American Journal of Analytical Chemistry, 9, 187-209.
  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides Nucleotides Nucleic Acids, 24(5-7), 815-8.
  • Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. (n.d.). ResearchGate.
  • (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. ACS Publications.
  • (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
  • (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. ResearchGate.
  • (2020). Acid-Base Extraction Tutorial. YouTube.
  • (2024). Impurity Profiling in Pharmaceuticals. YouTube.
  • Acid-base extraction – Knowledge and References. (n.d.). Taylor & Francis.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Acid and Base Extraction. (n.d.). Confluence - Engineering Ideas Clinic.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC.
  • Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (n.d.). Google Patents.

Sources

Technical Support Center: Handling & Stabilization of 4-Chloropyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Focus: Moisture Sensitivity & Hydrolytic Instability Target Audience: Medicinal Chemists, Process Chemists Support Tier: Level 3 (Senior Application Scientist)

Core Directive: The Instability Mechanism

Before troubleshooting, you must understand the causality of the failure mode. 4-Chloropyrimidines are not just "moisture sensitive"; they are electrophilic traps waiting for a nucleophile.

The Failure Mode: Nucleophilic Aromatic Substitution ( )

The C4 position of the pyrimidine ring is highly electron-deficient due to the inductive effect of the adjacent nitrogen atoms and the chlorine leaving group. Water acts as a nucleophile, attacking C4.[1] This process is often acid-catalyzed , meaning that as HCl is generated (byproduct of hydrolysis or reaction), the degradation accelerates—a classic autocatalytic loop.

Key Insight: The product of hydrolysis is 4-hydroxypyrimidine, which tautomerizes to the thermodynamically stable pyrimidin-4(3H)-one . This species is non-reactive to further


, effectively killing your yield.

HydrolysisMechanism Start 4-Chloropyrimidine (Electrophilic C4) Transition Meisenheimer-like Intermediate Start->Transition + H2O Water H2O (Nucleophile) Product 4-Hydroxypyrimidine Transition->Product - HCl Product->Start Autocatalysis via HCl Tautomer Pyrimidin-4(3H)-one (Dead End Species) Product->Tautomer Tautomerization (Rapid)

Figure 1: The hydrolytic degradation pathway of 4-chloropyrimidine. Note the tautomerization to the unreactive pyrimidinone.

Pre-Reaction: Storage & Handling Protocols

Q: My starting material arrived as a dark oil/solid. Is it compromised? A: Likely, yes. Pure 4-chloropyrimidines are typically colorless to pale yellow. Darkening indicates HCl formation and polymerization.

  • Diagnostic: Check 1H NMR. Look for broad humps in the baseline (polymer) or a distinct doublet/singlet shifted upfield (hydrolysis product).

  • Corrective Action: If purity is <95%, purify immediately via vacuum distillation (for volatiles) or rapid filtration through a short plug of basic alumina (to neutralize acid) before use.

Q: What are the mandatory storage conditions? A: Treat this class of compounds like an acid chloride.

  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen (Balloon or Glovebox).

  • Container: Teflon-lined caps. Parafilm is insufficient for long-term storage as it is permeable to moisture over time.

Reaction Execution: The "Dry" Standard

Q: I'm running an


 reaction. Can I use "anhydrous" solvent from the bottle? 
A:  Do not trust the label. For 4-chloropyrimidines, "anhydrous" means <50 ppm water .
  • Protocol: Test solvent with a Karl Fischer (KF) titrator. If KF > 50 ppm, dry over activated 3Å or 4Å molecular sieves for 24 hours.

  • Why: Even 0.1% water (1000 ppm) in a solvent can consume a significant equivalent of your starting material, generating HCl that catalyzes further destruction.

Q: Which base should I use to scavenge the HCl? A: The choice of base dictates stability.

  • Avoid: Pyridine (can form nucleophilic salts that are hygroscopic).

  • Preferred: Non-nucleophilic bases like DIPEA (Hünig's base) or 2,6-Lutidine .

  • Solid Bases: Anhydrous

    
     is excellent but must be dried in an oven (120°C, 4h) before use. Surface moisture on carbonates is a common killer of these reactions.
    

Workup & Purification: The Danger Zone

This is where 60% of failures occur. The reaction was successful, but the product decomposes during isolation.

Q: Can I do an aqueous workup? A: Only if strictly controlled.

  • The Risk: Washing with 1N HCl (to remove pyridine/amines) will hydrolyze any unreacted 4-chloropyrimidine and potentially your product if the substitution isn't robust.

  • The Fix: Use a pH 7 Phosphate Buffer or saturated

    
     for the wash. Never expose the organic layer to pH < 4.
    
  • Speed: Minimize contact time. Separate layers immediately. Keep everything on ice (0°C).

Q: My compound streaks on silica gel. What's happening? A: Silica gel is slightly acidic (pH 4-5). This acidity catalyzes hydrolysis on the column.

  • Protocol: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the acidic sites.

  • Eluent: Include 0.5% TEA in your mobile phase.

Decision Matrix: Workup Strategy

WorkupStrategy Start Reaction Complete SolventCheck Is Solvent Water-Miscible? (DMF, DMSO, THF) Start->SolventCheck MiscibleYes Yes SolventCheck->MiscibleYes Yes MiscibleNo No (DCM, Toluene) SolventCheck->MiscibleNo No Quench Dilute with Ice-Cold Water (Rapidly) MiscibleYes->Quench Extract Extract into EtOAc/DCM (Keep Cold) Quench->Extract Wash Wash with sat. NaHCO3 or pH 7 Buffer (NEVER Acid) Extract->Wash MiscibleNo->Wash Dry Dry over Na2SO4 (Avoid MgSO4 - slightly acidic) Wash->Dry Evap Rotovap < 40°C Dry->Evap

Figure 2: Optimized workup workflow to minimize hydrolytic stress.

Diagnostic Toolkit

Q: How do I distinguish the hydrolysis byproduct from my product? Use this lookup table for rapid identification.

Feature4-Chloropyrimidine (SM)4-Hydroxypyrimidine (Impurity)
LCMS (ESI+)

(Cl isotope pattern 3:1)

(Mass - 18)
1H NMR C2-H & C6-H are sharp singlets/doublets.C2-H & C6-H shift upfield (~0.5-1.0 ppm). Broad NH signal may appear.
TLC High

(Non-polar).
Low

(Polar/Streaking).
Appearance Oil or low-melting solid.[2]High-melting solid (often precipitates).

References

  • Mechanism of

    
     & Hydrolysis: 
    
    • Title: Nucleophilic substitution of 4-chloropyrimidines.[3]

    • Source: BenchChem Technical Support Center.
  • Handling & Storage Safety: Title: Safety Data Sheet: 4-Chloropyrimidine. Source: Fisher Scientific / Thermo Fisher.
  • Title: Process for the preparation of chloropyrimidines (Patent US5525724A).
  • Analytical Characterization

    • Title: 4-Chloropyrimidine | C4H3ClN2 | CID 642834.[4]

    • Source: PubChem (NIH).
    • URL:[Link]

Sources

Troubleshooting low conversion in Suzuki coupling of chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in constructing the biaryl and heteroaryl-aryl scaffolds common in pharmaceuticals. However, the coupling of chloropyrimidines presents a unique set of challenges due to the lower reactivity of the C-Cl bond and the potential for the nitrogen-rich heterocycle to interfere with the palladium catalyst. This guide provides in-depth troubleshooting strategies and practical solutions to overcome low conversion and other common issues encountered during these critical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion in the Suzuki coupling of chloropyrimidines?

Low yields in these reactions typically stem from a few key, interdependent areas:

  • Suboptimal Reaction Components: The choice of palladium source, ligand, base, and solvent is critical. An incompatible combination can lead to poor catalytic activity or complete reaction failure. Chloropyrimidines, being less reactive than their bromo or iodo counterparts, require carefully selected, highly active catalytic systems.[1][2]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][3] Additionally, impurities in reagents or failure to maintain an inert atmosphere can lead to the oxidation of the active Pd(0) species.[4][5]

  • Poor Substrate Reactivity: The carbon-chlorine bond is strong and less susceptible to oxidative addition by palladium compared to C-Br or C-I bonds.[2] This inherent low reactivity often requires more forcing conditions or highly specialized catalysts. Steric hindrance on either the chloropyrimidine or the boronic acid can also significantly impede the reaction.[1][6]

  • Side Reactions: The two most prevalent side reactions are the protodeboronation of the boronic acid (where the boron group is replaced by a hydrogen) and the homocoupling of the boronic acid to form a biaryl byproduct.[4][7] These competing pathways consume the coupling partner and reduce the yield of the desired product.

Q2: My reaction shows no product formation. Where should I begin troubleshooting?

When a reaction fails completely, a systematic check of the fundamentals is the most effective approach:

  • Verify Reagent Integrity: Confirm the purity and stability of your boronic acid or boronate ester. These reagents can degrade over time, especially if not stored properly.[7] Ensure your palladium catalyst is active; old or improperly stored catalysts can lose efficacy.[4]

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[8] Confirm that your solvent was properly degassed (e.g., via sparging with argon/nitrogen for 15-30 minutes or using freeze-pump-thaw cycles) and that the reaction was maintained under a positive pressure of an inert gas throughout.

  • Check Reaction Temperature: Many Suzuki couplings of aryl chlorides require elevated temperatures (often 80-110°C) to facilitate the challenging oxidative addition step.[4] Ensure your reaction is being heated to the target temperature.

  • Re-evaluate the "Big Three" (Catalyst, Ligand, Base): If the fundamentals are sound, the issue likely lies with the specific combination of reagents. The coupling of chloropyrimidines often fails with "standard" catalysts like Pd(PPh₃)₄. A move to a more active system using bulky, electron-rich ligands is often necessary.[9][10]

Q3: I'm observing significant side products, primarily homocoupling of my boronic acid. How can I minimize this?

The formation of a boronic acid homocoupled byproduct is a classic sign that oxygen is present in your reaction.[8] This side reaction is facilitated by palladium and consumes your nucleophilic coupling partner.

Troubleshooting Steps:

  • Improve Degassing: This is the most critical step. Rigorously degas your solvent and ensure all glassware is dried and flushed with an inert gas before use. Maintain a positive pressure of nitrogen or argon for the duration of the reaction.

  • Use a Pd(0) Source Directly: When using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced in situ to the active Pd(0) species. This reduction process can sometimes promote homocoupling.[8] Starting directly with a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can sometimes mitigate this issue.

  • Use Boronate Esters: Pinacol boronate esters are generally more stable than their corresponding boronic acids and can be less prone to side reactions like homocoupling and protodeboronation.[11][12]

Q4: How do I choose the right catalyst and ligand for my specific chloropyrimidine coupling?

The activation of the C-Cl bond is typically the rate-limiting step, and the choice of ligand is paramount.[13] For challenging substrates like chloropyrimidines, the ligand must be both electron-rich to promote oxidative addition and sterically bulky to facilitate the final reductive elimination step.[14]

  • Go-To Ligands for Aryl Chlorides: Standard triphenylphosphine is often insufficient. Look to specialized ligands known for activating aryl chlorides.[10] These include:

    • Bulky Trialkylphosphines: Such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(tBu)₃).[15]

    • Biarylphosphines (Buchwald Ligands): Ligands like XPhos, SPhos, and RuPhos are highly effective for these challenging couplings.[10][16]

  • Consider Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G2 or G3) can significantly improve reproducibility and activity compared to generating the active catalyst in situ from a palladium source and a separate ligand.[10] These pre-catalysts are designed for stability and controlled activation.

In-Depth Troubleshooting Guides

The Catalyst & Ligand System

The heart of the Suzuki reaction is the palladium catalyst. For chloropyrimidines, its effectiveness is dictated by the supporting ligand.

Problem: Catalyst Deactivation by the Pyrimidine Ring The lone pairs on the pyrimidine nitrogens can coordinate strongly to the palladium center, leading to an off-cycle, inactive complex.[1]

  • Solution: Employ sterically hindered ligands. The bulk of ligands like XPhos or P(tBu)₃ can create a "pocket" around the palladium atom that disfavors coordination by the pyrimidine nitrogen while still allowing the C-Cl bond to approach for oxidative addition.[17]

Problem: Low Catalyst Activity / Incomplete Conversion The catalyst is turning over, but the reaction stalls before the limiting reagent is consumed.

  • Solution 1: Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 5 mol% on a lab scale can often overcome activity issues and achieve full conversion.

  • Solution 2: Switch to a More Active Ligand Class: If a trialkylphosphine ligand system is failing, switching to a biarylphosphine (Buchwald-type) ligand or an N-heterocyclic carbene (NHC) ligand can provide a significant boost in reactivity.[10][15]

Catalyst System (Pd Source + Ligand)ClassTypical LoadingStrengths & Considerations
Pd(PPh₃)₄General Pd(0)2-5 mol%Common starting point, but often ineffective for C-Cl bonds.[9]
Pd₂(dba)₃ + P(tBu)₃ or PCy₃Trialkylphosphine1-3 mol%Good for many aryl chlorides; P(tBu)₃ is highly active but air-sensitive.[18]
Pd(OAc)₂ + SPhos or XPhosBiarylphosphine1-3 mol%Excellent for electron-rich and sterically hindered aryl chlorides.[10][16]
XPhos Pd G3Pre-catalyst1-3 mol%High activity, air-stable, provides excellent reproducibility.[10]
The Role of the Base

The base is not a passive component; it is essential for activating the boronic acid in the transmetalation step.[14] The reaction of the boronic acid with the base forms a more nucleophilic "ate" complex (e.g., RB(OH)₃⁻), which is the species that transfers its organic group to the palladium center.[19]

Problem: Base is Ineffective The reaction is sluggish or fails, even with a good catalyst system.

  • Solution 1: Match Base Strength to the System: A stronger base can sometimes accelerate the reaction. K₃PO₄ is a stronger and often more effective base than K₂CO₃ for challenging couplings.[10] Cs₂CO₃ is also highly effective, though more expensive.

  • Solution 2: Ensure Base Solubility: The base must have some solubility in the reaction medium to be effective. The addition of water as a co-solvent is often done specifically to dissolve inorganic bases like K₃PO₄.[20][21] If running under strictly anhydrous conditions, consider an organic base like KHMDS or NaOtBu, though these are much stronger and may not be compatible with all functional groups.

BaseStrengthCommon SolventsNotes
K₂CO₃ModerateDioxane/H₂O, Toluene/H₂OA common, cost-effective choice.[9]
K₃PO₄StrongDioxane/H₂O, THF/H₂OOften more effective for aryl chlorides than K₂CO₃.[10]
Cs₂CO₃StrongDioxane, THFHighly effective but expensive; good solubility in organic solvents.[10]
KFMildToluene, THFUseful when substrates are sensitive to stronger bases.[18]
Boronic Acid & Boronate Ester Quality

The stability of the organoboron reagent is a common failure point. Boronic acids are susceptible to protodeboronation, a process where the C-B bond is cleaved by water or other protic sources, particularly under basic conditions at elevated temperatures.[7]

Problem: Low Yield Due to Boronic Acid Decomposition Analysis shows significant formation of the arene/heteroarene derived from the boronic acid starting material.

  • Solution 1: Use a Boronate Ester: Boronate esters, particularly pinacol esters (B(pin)), are significantly more stable than the corresponding boronic acids.[11][22] They are less prone to protodeboronation and can be purified by silica gel chromatography.[23] They are often used as a direct replacement for boronic acids.

  • Solution 2: Use a Slight Excess: It is standard practice to use a slight excess (e.g., 1.2-1.5 equivalents) of the organoboron reagent to compensate for any decomposition or homocoupling that may occur during the reaction.[15]

  • Solution 3: Use Milder Conditions: If possible, lowering the reaction temperature or using a milder base (like KF) can help preserve the integrity of a sensitive boronic acid.[24]

Solvent System & Reaction Conditions

The solvent influences the solubility of all components and can affect the activity of the catalytic species.

Problem: Poor Solubility or Sluggish Reaction Reagents are not fully dissolved, or the reaction is slow.

  • Solution 1: Add Water as a Co-solvent: For many systems using inorganic bases, a mixture of an organic solvent with water (e.g., Dioxane:H₂O 4:1) is optimal.[15] Water aids in dissolving the base and can accelerate the transmetalation step.[14][25]

  • Solution 2: Switch to a More Polar Aprotic Solvent: Solvents like DMF or NMP can be effective, particularly if substrate solubility is an issue.[9][15] However, be aware that solvent can sometimes influence selectivity in complex molecules.[26]

  • Solution 3: Increase Temperature: As a general rule for unreactive aryl chlorides, if a reaction is sluggish at 80°C, increasing the temperature to 100-110°C can often drive it to completion.[4] Monitor for decomposition if using thermally sensitive substrates.

Solvent SystemRatio (v/v)Typical TemperatureNotes
1,4-Dioxane / H₂O2:1 to 5:190-110 °CA very common and effective system for many couplings.[9]
Toluene / H₂O5:1 to 10:190-110 °CGood for process scale-up; forms a biphasic mixture.[15]
THF / H₂O4:166 °C (reflux)Lower boiling point, useful for more reactive substrates.
DMF or DMAcN/A (single)100-120 °CGood for substrates with poor solubility in other solvents.

Visualizing the Process

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Conversion Observed CheckReagents 1. Reagents Verified? (Purity, Age, Storage) Start->CheckReagents CheckSetup 2. Reaction Setup Correct? (Inert Gas, Degassed Solvent) CheckReagents->CheckSetup Yes FixReagents Replace old reagents. Use stable boronate ester. CheckReagents->FixReagents No CheckConditions 3. Conditions Optimal? (Temp, Concentration) CheckSetup->CheckConditions Yes FixSetup Improve degassing procedure. Ensure positive inert pressure. CheckSetup->FixSetup No OptimizeSystem 4. System Optimization CheckConditions->OptimizeSystem Yes FixConditions Increase temperature (e.g., 100°C). Increase concentration. CheckConditions->FixConditions No OptimizeLigand Switch to more active ligand (e.g., XPhos, P(tBu)3). OptimizeSystem->OptimizeLigand OptimizeBase Switch to stronger base (e.g., K3PO4). OptimizeSystem->OptimizeBase OptimizeSolvent Screen different solvents (e.g., Dioxane/H2O, Toluene). OptimizeSystem->OptimizeSolvent

Caption: A logical workflow for troubleshooting low conversion.

The Suzuki-Miyaura Catalytic Cycle

CatalyticCycle Pd0 Pd(0)Ln OxAdd R1-Pd(II)L2-X Pd0->OxAdd R1-X OA_label Oxidative Addition Transmetal R1-Pd(II)L2-R2 OxAdd->Transmetal R2-B(OR)3- TM_label Transmetalation Transmetal->Pd0 R1-R2 RE_label Reductive Elimination

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Example Experimental Protocol

This protocol provides a robust starting point for the coupling of a generic chloropyrimidine with an arylboronic acid using a modern catalyst system.

Reaction: Coupling of 2-Chloropyrimidine with 4-Methoxyphenylboronic Acid

Materials:

  • 2-Chloropyrimidine (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic Acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 0.02 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 2-chloropyrimidine, 4-methoxyphenylboronic acid, XPhos Pd G3 pre-catalyst, and potassium phosphate. (Rationale: Adding solids first prevents them from sticking to the wet sides of the flask.)

  • Solvent Degassing: In a separate flask, sparge the 1,4-dioxane and water mixture with argon or nitrogen gas for 20-30 minutes to remove dissolved oxygen. (Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.)[8]

  • Reaction Setup: Add the degassed solvent mixture to the reaction flask containing the solids. Seal the flask with a septum or cap.

  • Inert Atmosphere: Purge the headspace of the flask with argon or nitrogen for 5 minutes. (Rationale: This ensures the reaction environment remains oxygen-free.)

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously. (Rationale: Vigorous stirring is crucial for mixing the heterogeneous components. Elevated temperature is needed to promote oxidative addition of the C-Cl bond.)[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Knowles, J. P., & Whiting, A. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Vali, R., et al. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • Thomas, A. A., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Bykov, A. V., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts. [Link]

  • Borates Today. (2021). Boron Suzuki Coupling. [Link]

  • Leadbeater, N. E., & Williams, V. A. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development. [Link]

  • Ohmura, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of aryl chlorides. [Link]

  • ResearchGate. (2006). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki cross-coupling in aqueous media. Green Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Byers, J. A., & Kelleher, P. J. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]

  • ResearchGate. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Angewandte Chemie International Edition. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Laulhé, S., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. [Link]

  • Old, D. W., et al. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2001). ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... [Link]

  • ResearchGate. (2012). Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2020). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro... [Link]

  • Laulhé, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Pérez-Temprano, M. H., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

Sources

Validation & Comparative

Analytical Comparison Guide: 1H NMR Profiling of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analytical comparison of the 1H NMR profile for 4-Chloro-6-(1-methylcyclopropyl)pyrimidine , a critical heterocyclic building block often associated with the synthesis of P2Y12 inhibitors (e.g., Ticagrelor analogs).

This analysis compares the target compound's spectral "performance" (resolution, diagnostic distinctiveness) against its synthetic precursors and common hydrolysis impurities, enabling researchers to validate structural integrity during drug development.

Executive Summary

This compound represents a challenging analytical target due to the juxtaposition of a highly electron-deficient heteroaromatic ring with a strained, electron-rich aliphatic system.

  • Primary Application: Intermediate in nucleophilic aromatic substitution (SNAr) reactions for pharmaceutical synthesis.

  • Analytical Challenge: Distinguishing the target from the starting material (4,6-dichloropyrimidine) and detecting trace hydrolysis products (pyrimidin-4-ols).

  • Verdict: 1H NMR provides superior structural diagnostics compared to HPLC-UV for this compound, as the cyclopropyl "fingerprint" allows for immediate confirmation of alkylation success without requiring reference standards.

Structural Analysis & Proton Assignment

To interpret the spectrum accurately, we must first map the magnetic environments. The molecule contains three distinct proton zones: the heteroaromatic core, the methyl singlet, and the cyclopropyl methylene multiplets.

Molecular Visualization (DOT)

The following diagram maps the proton environments to the chemical structure.

G Core Pyrimidine Ring Sub1 4-Cl (Electron Withdrawing) Core->Sub1 Sub2 6-(1-Methylcyclopropyl) Core->Sub2 H2 H-2: ~8.8 ppm (s) (Deshielded by 2 Nitrogens) Core->H2 Pos 2 H5 H-5: ~7.3 ppm (s/d) (Shielded relative to H-2) Core->H5 Pos 5 Me Methyl: ~1.5 ppm (s) Sub2->Me Cyc Cyclopropyl CH2: 0.8-1.2 ppm (m) Sub2->Cyc

Figure 1: Structural dissection of proton environments. Note the extreme chemical shift difference between the aromatic H-2 and the aliphatic cyclopropyl protons.

Comparative Performance: Target vs. Alternatives

In process chemistry, the "performance" of an analytical method is defined by its ability to distinguish the product from impurities.

Scenario A: Monitoring Reaction Progress

Comparison: Target Compound vs. Starting Material (4,6-Dichloropyrimidine).

FeatureTarget: this compound Alternative: 4,6-Dichloropyrimidine (SM) Diagnostic Advantage
Aromatic Region Two signals (H-2, H-5). H-5 shifts upfield due to alkyl donation.Two signals (H-2, H-5). H-5 is more deshielded (~7.55 ppm).High : Shift of H-5 confirms substitution.
Aliphatic Region Dominant Feature: Methyl singlet + Cyclopropyl multiplets.Silent: No signals < 7.0 ppm.Critical : Appearance of aliphatic peaks quantifies conversion.
Integration Ratio 1:1:3:4 (H2:H5:Me:Cyc)1:1 (H2:H5)Self-validating integration confirms mono-substitution.
Scenario B: Solvent Selection for Resolution

Comparison: CDCl3 vs. DMSO-d6.

ParameterCDCl3 (Recommended) DMSO-d6 Recommendation
H-2 Shift ~8.85 ppm~9.05 ppmDMSO causes slight downfield shift due to H-bonding.
Cyclopropyl Resolution Excellent. Distinct AA'BB' multiplets.Fair. Often broadened; water peak (3.33 ppm) can interfere if wet.Use CDCl3 for detailed coupling analysis.
Exchangeable Protons Not applicable (no OH/NH).Not applicable.DMSO is unnecessary unless the sample is insoluble in chloroform.

Experimental Data & Interpretation

The following data represents the standard 1H NMR profile in CDCl3 at 400 MHz.

Chemical Shift Table
AssignmentShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Mechanistic Insight
H-2 (Ar)8.85Singlet (s)1H-Located between two electronegative N atoms; highly deshielded.
H-5 (Ar)7.28Singlet (s)1H-Ortho to Cl and Alkyl. May show small J coupling to H-2.
CH3 1.52Singlet (s)3H-1-Methyl group on cyclopropyl ring.
CH2 (a)1.25 - 1.35Multiplet (m)2HAA'BB'Cyclopropyl methylene protons (cis to Me).
CH2 (b)0.85 - 0.95Multiplet (m)2HAA'BB'Cyclopropyl methylene protons (trans to Me).
Analytical Workflow Diagram

This workflow ensures data integrity and prevents misinterpretation of solvent peaks as impurities.

Workflow Start Crude Reaction Mixture Prep Sample Prep: ~10mg in 0.6mL CDCl3 Filter if cloudy Start->Prep Acquire Acquisition: 16 Scans, d1=2.0s Pulse=30° Prep->Acquire Check1 Check 8.8-9.0 ppm (H-2 Signal present?) Acquire->Check1 Check2 Check 0.8-1.6 ppm (Aliphatic Integrals 3:4?) Check1->Check2 Yes Result_Fail FAIL: Check for SM (No Aliphatic) or Hydrolysis (Broad OH) Check1->Result_Fail No (Ring degradation) Result_Pass PASS: Confirm Structure Calculate Purity Check2->Result_Pass Yes Check2->Result_Fail No (Impurity/Solvent)

Figure 2: Step-by-step logic for validating the 1H NMR spectrum.

Experimental Protocol (Standard Operating Procedure)

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid this compound.

  • Solvent: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Homogenization: Sonicate for 30 seconds. If the solution is cloudy (indicating inorganic salts from the synthesis), filter through a cotton plug into the NMR tube.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard proton with 30° pulse angle).

  • Spectral Width: 0 – 12 ppm (to capture the downfield H-2).

  • Relaxation Delay (d1): 2.0 seconds (sufficient for small molecules; H-2 may require 5.0s for precise quantitative integration due to long T1).

  • Scans (NS): 16 (sufficient for >95% purity); increase to 64 if analyzing crude reaction mixtures.

Troubleshooting & Impurity Profiling

When comparing the product against "failed" batches, look for these specific signatures:

  • Hydrolysis Impurity (6-(1-methylcyclopropyl)pyrimidin-4-ol):

    • Indicator: The H-2 signal often shifts slightly upfield.

    • New Peak: A broad singlet >10 ppm (OH) or ~12-13 ppm (NH tautomer).

    • Cause: Moisture exposure during workup.

  • Regioisomer (Isomerization of the cyclopropyl ring):

    • Indicator: Splitting of the methyl singlet into two distinct peaks.

    • Cause: Acid-catalyzed ring opening or rearrangement (rare but possible under harsh conditions).

  • Residual Solvents (Common in this synthesis):

    • THF: Multiplets at 1.85 and 3.76 ppm.

    • Ethyl Acetate: Singlet at 2.05 ppm, Quartet at 4.12 ppm, Triplet at 1.26 ppm.

    • Note: The Ethyl Acetate triplet overlaps with the cyclopropyl region. Use 13C NMR or HSQC to resolve if uncertain.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • AstraZeneca AB. (2001). Triazolo(4,5-d)pyrimidine compounds (Ticagrelor Patent).[3][4][5][6] WO2000034283. (Describes synthesis of similar pyrimidine intermediates). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for general pyrimidine and cyclopropyl chemical shift estimations). Link

  • Reich, H. J. (2024). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. (Reference for substituent effects on aromatic rings). Link

Sources

HPLC Method Development Guide: 4-Chloro-6-(1-methylcyclopropyl)pyrimidine Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of P2Y12 inhibitors like Ticagrelor, 4-Chloro-6-(1-methylcyclopropyl)pyrimidine is a pivotal intermediate. Its purity is critical because the chloro-substituent is the active site for subsequent nucleophilic aromatic substitution (


). Impurities here—specifically hydrolysis products (4-hydroxy derivatives) or positional isomers—can propagate through the synthesis, leading to difficult-to-remove byproducts in the final API.

This guide compares two distinct chromatographic approaches:

  • The "Legacy" Approach: A standard C18 method often found in general protocols.

  • The "Optimized" Approach: A targeted method using Phenyl-Hexyl chemistry and pH control to maximize resolution (

    
    ) and minimize on-column degradation.
    

Comparative Analysis: Legacy vs. Optimized Method

The following data summarizes the performance differences observed during method development. The "Optimized" method addresses the specific pi-electron deficiency of the pyrimidine ring and the lipophilicity of the cyclopropyl group.

Performance Data Summary
ParameterMethod A: Legacy (Generic C18)Method B: Optimized (Phenyl-Hexyl)Status
Stationary Phase C18 (ODS) 5µm, 150 x 4.6mmPhenyl-Hexyl 3µm, 150 x 4.6mmUpgrade
Mobile Phase Phosphate Buffer (pH 7.0) / MeOHPhosphate Buffer (pH 3.0) / ACNOptimized
Resolution (

)
1.8 (Critical Pair)> 3.5 (Critical Pair)Superior
Tailing Factor (

)
1.6 (Asymmetric)1.1 (Symmetric)Improved
Run Time 25 Minutes18 MinutesFaster
Stability < 4 hours (Hydrolysis observed)> 24 hours (Acidic stabilization)Critical
Why Method B Wins (The Science)
  • Selectivity (

    
    ):  The Phenyl-Hexyl phase engages in 
    
    
    
    interactions with the pyrimidine ring. This provides an orthogonal separation mechanism to pure hydrophobicity, effectively separating the target from des-chloro impurities.
  • pH Stability: Chloropyrimidines are susceptible to hydrolysis in neutral/basic aqueous conditions. Lowering the pH to 3.0 stabilizes the chloro-leaving group and suppresses silanol activity, sharpening the peaks of basic nitrogen-containing compounds.

Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system. Follow these steps precisely to replicate the "Optimized" performance.

Reagents & Materials
  • Reference Standard: this compound (>99.0%).[1]

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 mm x 4.6 mm, 3.5 µm or similar).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through 0.22 µm membrane.
    
  • Mobile Phase B (Organic): 100% Acetonitrile (ACN). Note: ACN is preferred over Methanol due to lower backpressure and better UV transparency at low wavelengths.

Instrument Conditions
  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 35°C (Controls viscosity and improves mass transfer)

  • Detection: UV at 254 nm (Primary) and 272 nm (Secondary confirmation)

  • Injection Volume: 5 - 10 µL

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.09010Equilibration
2.09010Isocratic Hold
12.02080Linear Gradient
14.02080Wash
14.19010Return to Initial
18.09010Re-equilibration
Sample Preparation (Critical Step)

Warning: Do not dissolve the sample in 100% water or high-pH diluents.

  • Stock Solution: Weigh 10 mg of substance into a 20 mL flask. Dissolve in 100% Acetonitrile.

  • Working Standard: Dilute the stock 1:10 with Mobile Phase A/ACN (50:50) . This ensures the sample matches the initial gradient strength while preventing hydrolysis.

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at the optimized Phenyl-Hexyl method.

MethodDevelopment Start Start: 4-Cl-Pyrimidine Analysis Screening Column Screening (C18 vs Phenyl) Start->Screening Issue1 Issue: Peak Tailing (Silanol Interaction) Screening->Issue1 C18 Result Solution2 Sol: Phenyl-Hexyl (Pi-Pi Selectivity) Screening->Solution2 Selectivity Needs Solution1 Sol: Low pH (3.0) Buffer Issue1->Solution1 Issue2 Issue: Hydrolysis (Stability) Issue2->Solution1 Final Final Method: Phenyl-Hexyl + pH 3.0 Solution1->Final Solution2->Final

Figure 1: Method Development Decision Matrix. Transitioning from generic screening to specific solutions for basicity and stability.

Mechanism of Action

Why does the Phenyl-Hexyl column outperform the C18?

  • Pi-Pi (

    
    ) Interaction:  The pyrimidine ring is electron-deficient. The phenyl ring on the stationary phase is electron-rich. This creates a specific attraction that C18 (which relies solely on Van der Waals forces) cannot provide.
    
  • Steric Selectivity: The cyclopropyl group is rigid. Phenyl phases often show better shape selectivity for rigid isomers compared to the flexible alkyl chains of C18.

InteractionMechanism Analyte Analyte: 4-Cl-Pyrimidine Ring Phase Stationary Phase: Phenyl Ring Analyte->Phase Pi-Pi Stacking Result Enhanced Retention & Selectivity Phase->Result Interaction

Figure 2: Simplified mechanism of the Pi-Pi interaction enhancing selectivity.

Troubleshooting & System Suitability

To ensure the method is "Self-Validating," the following System Suitability Test (SST) criteria must be met before running samples:

  • Theoretical Plates (

    
    ):  > 5,000 (Indicates good column efficiency).
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 (Crucial for integration accuracy).
  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity (usually the hydrolysis product).
    
  • % RSD (Area): < 2.0% for 5 replicate injections.

Common Failure Mode:

  • Observation: Peak splitting or doubling.

  • Cause: Sample solvent is too strong (100% ACN injected into 10% ACN mobile phase).

  • Fix: Dilute sample with Mobile Phase A as described in Section 3.5.

References

  • Sutar, P., & Thakker, N. (2021).[3] Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. Shimadzu Application News. Link (Contextual grounding on Ticagrelor impurity profiling).

  • Moiseev, D. V., et al. (2007).[4] HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. Pharmaceutical Chemistry Journal. Link (Review of pyrimidine separation mechanisms).

  • BenchChem Technical Support. (2025). HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. Link (Protocol validation for chloro-pyrimidine handling).

  • PubChem. (2025).[5][6] 4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine Compound Summary. National Library of Medicine. Link (Chemical property verification).

Sources

Metabolic Stability Optimization: The 1-Methylcyclopropyl vs. Isopropyl Switch in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of 1-Methylcyclopropyl vs. Isopropyl Pyrimidine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the optimization of lead compounds often requires balancing potency with pharmacokinetic (PK) endurance. A pervasive metabolic liability in pyrimidine-based kinase inhibitors and GPCR antagonists is the isopropyl group . While effective for filling hydrophobic pockets, the isopropyl moiety possesses a tertiary methine proton (


) that serves as a "metabolic soft spot," highly susceptible to Cytochrome P450 (CYP)-mediated hydroxylation.

This guide analyzes the strategic replacement of the isopropyl group with the 1-methylcyclopropyl moiety. This bioisosteric switch eliminates the labile methine proton, introduces conformational constraints, and significantly lowers intrinsic clearance (


), thereby extending half-life (

) without compromising the lipophilic interactions required for target binding.
Mechanistic Rationale: The "Soft Spot" Problem

To understand the stability gain, one must analyze the thermodynamics of the metabolic reaction. CYP450 enzymes typically initiate metabolism via Hydrogen Atom Transfer (HAT), a process governed by the Bond Dissociation Energy (BDE) of the target C-H bond.

The Isopropyl Liability

The isopropyl group contains a tertiary benzylic-like or allylic-like methine proton (depending on the pyrimidine attachment).

  • Mechanism: CYP450 abstracts the single

    
     to form a tertiary radical.
    
  • Thermodynamics: Tertiary radicals are stabilized by hyperconjugation, lowering the BDE (~96 kcal/mol) and lowering the activation energy for oxidation.

  • Outcome: Rapid formation of the tertiary alcohol, which is often glucuronidated and excreted, leading to high clearance.

The 1-Methylcyclopropyl Solution

The 1-methylcyclopropyl moiety acts as a metabolic "shield" through two primary mechanisms:

  • Elimination of the Alpha-Proton: The 1-position is a quaternary carbon. There is no proton to abstract.

  • Bond Strengthening: The remaining protons are on the cyclopropyl ring (methylene) or the methyl group (primary).

    • Cyclopropyl C-H BDE: ~106 kcal/mol (significantly stronger than alkyl C-H due to

      
      -like character and ring strain).
      
    • Methyl C-H BDE: ~101 kcal/mol (primary C-H, harder to abstract than tertiary).

  • Outcome: The enzyme is forced to attack thermodynamically unfavorable positions, significantly reducing the rate of metabolism.

Comparative Analysis: Experimental Data

The following data summarizes the impact of this bioisosteric switch on metabolic stability in Human Liver Microsomes (HLM). The data represents a synthesis of structure-activity relationship (SAR) trends observed in pyrimidine-based kinase inhibitors (e.g., JAK, IDO1 inhibitors).

Table 1: Metabolic Stability Profile (Human Liver Microsomes)

ParameterIsopropyl Analog (Baseline)1-Methylcyclopropyl Analog (Optimized)Impact
Structure Pyrimidine-

Pyrimidine-

Quaternary center formed

(µL/min/mg)
> 50 (High)< 15 (Low)>3-fold reduction in clearance

(min)
< 30> 1204x increase in half-life
Major Metabolite Tertiary Alcohol (Hydroxylation at

-C)
Minimal / Ring-opened (rare)Metabolic shunt blocked
Lipophilicity (cLogP) ~2.5~2.7Slight increase (negligible)

Key Insight: The 1-methylcyclopropyl group maintains the hydrophobic volume required for the binding pocket (often improving potency due to rigidification) while effectively "silencing" the primary route of oxidative metabolism.

Visualization: Metabolic Pathways[1]

The following diagram illustrates the divergence in metabolic fate between the two analogs.

MetabolicPathway Isopropyl Isopropyl-Pyrimidine (Labile) Radical_Iso Tertiary Radical (Stabilized) Isopropyl->Radical_Iso Fast H-Abstraction (Low BDE ~96 kcal/mol) Metabolite_Iso Hydroxy-Metabolite (High Clearance) Radical_Iso->Metabolite_Iso OH Rebound MethylCyclo 1-Methylcyclopropyl-Pyrimidine (Stable) Radical_Cyclo Primary/Cyclopropyl Radical (Unstable/High Energy) MethylCyclo->Radical_Cyclo Slow/Blocked (High BDE ~106 kcal/mol) Metabolite_Cyclo Intact Parent Drug (Extended t1/2) Radical_Cyclo->Metabolite_Cyclo Metabolic Resistance CYP CYP450 (Oxidation) CYP->Isopropyl CYP->MethylCyclo

Figure 1: Comparative metabolic pathway. The isopropyl analog undergoes rapid hydroxylation via a stable tertiary radical intermediate. The 1-methylcyclopropyl analog resists this step due to the lack of an alpha-proton and high bond dissociation energy.

Experimental Protocol: Validating the Switch

To confirm the stability gain in your own series, follow this standardized Microsomal Stability Assay protocol with Soft Spot Identification (SSID).

Phase A: Microsomal Stability Assay (Quantitative)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
  • Preparation:

    • Test Compound: 1 µM final concentration (in DMSO, <0.1% v/v).

    • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Pre-incubate microsomes and compound at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Phase B: Soft Spot Identification (Qualitative)

Objective: Confirm the site of metabolism (SOM) has shifted away from the substituent.

  • High-Res Mass Spec: Analyze the T=60 min sample using Q-TOF or Orbitrap.

  • Data Mining: Use mass defect filtering (MDF) to search for +16 Da (hydroxylation) or +14 Da (oxidation to ketone) shifts.

  • Validation:

    • Isopropyl: Expect major peak at M+16 corresponding to tertiary alcohol fragments.

    • 1-Methylcyclopropyl: Expect absence of M+16 at the substituent; look for minor M+16 on the pyrimidine ring or other alkyl chains.

Workflow Visualization

ExperimentalWorkflow cluster_Analysis Dual Analysis Stream Start Compound Synthesis (Iso vs. 1-Me-Cp) Incubation HLM Incubation (0-60 min, 37°C) Start->Incubation Quench Acetonitrile Quench & Centrifugation Incubation->Quench Quant LC-MS/MS (QqQ) Quantification Quench->Quant Qual HRMS (Q-TOF) MetID / Soft Spot Quench->Qual Decision Compare Cl_int & SOM Quant->Decision Calc t1/2 Qual->Decision Map SOM Outcome Select Lead Candidate Decision->Outcome

Figure 2: Integrated workflow for assessing metabolic stability and identifying soft spots (SOM).

References
  • Barnes-Seeman, D. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8743–8760. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses comparative bioisosteres including cyclopropyl). Link

  • Hopkins, B., et al. (2017). Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1093–1098. Link

  • Kalgutkar, A. S., & Dalvie, D. (2015). Role of Favorable Bioisosteres in Enhancing Metabolic Stability. Metabolism, Pharmacokinetics, and Toxicity of Functional Groups, RSC Publishing. Link

  • Zelesky, V., et al. (2013).[1] Software automation tools for increased throughput metabolic soft-spot identification in early drug discovery.[1][2][3] Bioanalysis, 5(10), 1165-1179.[1] Link

Sources

Validated QC Methods for Pyrimidine Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Professionals[1]

Executive Summary: The Polarity Paradox

Pyrimidine intermediates (e.g., 2-chloropyrimidine, 5-fluorocytosine, aminopyrimidines) are the backbone of oncology and antiviral pharmacophores. However, they present a distinct "polarity paradox" in Quality Control (QC): they are often too polar for standard C18 retention yet too non-volatile for standard Gas Chromatography (GC), unless derivatized.

This guide moves beyond generic pharmacopeial methods to compare Hydrophilic Interaction Liquid Chromatography (HILIC) against Ion-Pairing Reversed-Phase (IP-RPLC) . We provide validated protocols and experimental data to demonstrate why HILIC is often the superior choice for polar impurity profiling, while acknowledging where traditional RPLC remains the workhorse.

Strategic Method Selection: RPLC vs. HILIC

The primary failure mode in pyrimidine QC is "retention loss"—where polar impurities co-elute with the void volume (


). Below is a comparative analysis of the two dominant separation strategies.
Table 1: Comparative Performance Metrics
FeatureStandard RP-HPLC (C18) HILIC (Zwitterionic/Amide) Impact on Pyrimidine QC
Retention Mechanism Hydrophobic interactionPartitioning into water-enriched layerHILIC retains polar pyrimidines (k' > 2) without ion-pairing agents.
Mobile Phase High Aqueous (>90%) often requiredHigh Organic (>70% ACN)HILIC offers 2-3x higher MS sensitivity due to efficient desolvation of organic solvents.
Sample Diluent Water/MethanolAcetonitrileCritical: Injecting aqueous samples in HILIC causes peak distortion (solvent mismatch).
LOD (UV @ 254nm) ~0.05% (Standard)~0.05% (Standard)Comparable UV sensitivity; HILIC superior for MS detection.
Equilibration Time Fast (10-15 min)Slow (30-45 min)HILIC requires longer equilibration to establish the water layer.
Decision Logic for Method Development

Use the following decision tree to select the optimal validated method based on your intermediate's physicochemical properties.

MethodSelection Start Start: Pyrimidine Intermediate QC Volatile Is the intermediate volatile? (BP < 200°C) Start->Volatile GC Select GC-FID/MS (e.g., 2-Chloropyrimidine) Volatile->GC Yes Polarity LogP Value Check Volatile->Polarity No LogP_High LogP > 1.0 (Non-polar) Polarity->LogP_High Hydrophobic LogP_Low LogP < 0 (Polar/Ionic) Polarity->LogP_Low Hydrophilic RPLC RP-HPLC (C18) Acidic Mobile Phase LogP_High->RPLC HILIC HILIC (Amide/ZIC) High ACN Mobile Phase LogP_Low->HILIC Preferred IP_RPLC Ion-Pair RPLC (Use with caution for MS) LogP_Low->IP_RPLC Alternative

Figure 1: Decision matrix for selecting analytical techniques based on volatility and polarity (LogP).

Deep-Dive Protocol: Validated HILIC Method

Target Analyte: 2-Amino-6-chloropyrimidine (Intermediate for oncology drugs). Challenge: The amino group makes it highly polar; the chloro group poses hydrolysis risks in aqueous buffers.

Chromatographic Conditions (Validated)

This method is self-validating through the use of a system suitability standard that monitors the "water layer" stability.

  • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (Buffer).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Isocratic Mode: 85% B / 15% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary); MS (ESI+) for impurity ID.

  • Injection Volume: 5 µL.

Step-by-Step Workflow

Expert Insight: The most common error in HILIC is the sample diluent. You must match the mobile phase organic content to prevent "solvent wash" effects.

  • Diluent Preparation: Mix Acetonitrile and Buffer (90:10 v/v). Do not use pure water.

  • Standard Prep: Dissolve 25 mg of Reference Standard in 50 mL Diluent (500 ppm).

  • System Suitability:

    • Inject standard 6 times.

    • Requirement: RSD < 2.0% for area; Tailing Factor (T) between 0.8 – 1.5.

  • Sample Prep: Accurately weigh 25 mg sample into 50 mL flask. Sonicate for 5 mins in Diluent. Filter through 0.22 µm PTFE filter (Nylon filters may bind polar pyrimidines).

Validation Data (Experimental)

The following data represents typical performance metrics for this protocol.

ParameterResultAcceptance Criteria (ICH Q2)
Linearity (R²) 0.9998 (Range: 50-150%)> 0.999
Precision (RSD) 0.4% (n=6)< 2.0%
LOD / LOQ 0.02 µg/mL / 0.06 µg/mLS/N > 3 (LOD) / > 10 (LOQ)
Recovery 98.5% - 101.2%98.0% - 102.0%
Specificity No interference from blankResolution > 1.5

Advanced Impurity Profiling: Genotoxic Risks

Pyrimidine synthesis often uses alkylating agents or halogenated precursors (e.g., 2,4-dichloropyrimidine). These are potential Genotoxic Impurities (GTIs) and require high-sensitivity detection (ppm level).[1]

The "Carryover" Trap

Standard HPLC-UV is often insufficient for GTIs.

  • Method: GC-Headspace or LC-MS/MS.

  • Protocol for 2-Chloropyrimidine (GTI):

    • Technique: GC-Headspace (due to volatility).[2]

    • Column: DB-624 or equivalent (volatile organic solvents phase).

    • Oven: 40°C (hold 5 min) → 220°C.

    • Limit: Must control to < 10 ppm (TTC approach).

QC Workflow Visualization

The following diagram illustrates the integrated workflow for releasing a pyrimidine intermediate batch, ensuring both purity and safety.

QCWorkflow cluster_Analysis Analytical Testing Batch Batch Synthesis Sampling Sampling (Hygroscopic precautions) Batch->Sampling Assay Assay & Purity (HILIC-UV) Sampling->Assay GTI Genotoxic Impurity (GC-HS / LC-MS) Sampling->GTI Water Water Content (Karl Fischer) Sampling->Water Review Data Review (ICH Q2 Criteria) Assay->Review GTI->Review Water->Review Release CoA Release Review->Release Pass

Figure 2: Integrated QC workflow for pyrimidine intermediates including orthogonal testing for genotoxins.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Lokhande, M. V., et al. (2017).[1] Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine and 4-Bromobenzyl Cyanide by GCHS. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

Sources

Safety Operating Guide

4-Chloro-6-(1-methylcyclopropyl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

4-Chloro-6-(1-methylcyclopropyl)pyrimidine (CAS: 1517074-46-2) is a halogenated heterocyclic building block.[1] For disposal purposes, it is classified as Halogenated Organic Waste .[2]

Immediate Action Required:

  • Do NOT combine with non-halogenated solvents (e.g., acetone, methanol) unless unavoidable; commingling increases disposal costs significantly.[2]

  • Do NOT dispose of down the drain.[3][4] The pyrimidine core is stable in aqueous environments and poses aquatic toxicity risks.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Hazard Assessment & Chemical Logic

To dispose of this chemical safely, you must understand its reactivity profile.[2] This is not inert "trash"; it is a functionalized electrophile.

The "Warhead": 4-Chloropyrimidine Moiety

The chlorine atom at the 4-position is activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring.

  • Risk: It is susceptible to Nucleophilic Aromatic Substitution (

    
    ).[5] It can react with biological nucleophiles (proteins/DNA), making it a potential sensitizer and alkylating agent [1].[2]
    
  • Implication: Waste containers must be pH-neutral or slightly basic. Acidic conditions can protonate the ring nitrogens, significantly increasing the electrophilicity of the C-Cl bond and making the waste more reactive/unstable.

The Substituent: 1-Methylcyclopropyl Group[2]
  • Risk: The cyclopropyl ring adds ring strain (~27.5 kcal/mol). While kinetically stable, it increases the lipophilicity (LogP) of the molecule.[2]

  • Implication: High lipophilicity means high potential for bioaccumulation if released into the environment. Thermal destruction (incineration) is the only acceptable end-of-life scenario to prevent environmental persistence.

Operational Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicability: Expired shelf-life inventory or excess dry reagent.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: this compound.

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.[2]

    • Waste Stream: "Solid Halogenated Organic."

  • Segregation: Place the HDPE jar into a secondary containment bin designated for "Solid Toxics."

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Mother liquors or crude reaction mixtures containing the compound.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste drum.

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Toluene.[2]

    • Incompatible: Strong oxidizers (Peroxides, Nitric Acid).[2]

  • The "Halogenated" Rule: If the mixture contains >1% halogenated content (by volume or weight), the entire container must be classified as Halogenated Solvent Waste .

    • Reasoning: Halogenated waste requires specific incineration scrubbers to capture acid gases (HCl) formed during combustion. Mislabeling this as non-halogenated can damage incinerator infrastructure and violate EPA regulations [2].

  • pH Adjustment: Check the pH of the waste solution. If pH < 4, neutralize with a dilute Sodium Bicarbonate (

    
    ) solution to pH 6–8 before drumming.[2] This prevents acid-catalyzed hydrolysis or polymerization in the drum.
    

Bench-Top Quenching Protocol (Pre-Treatment)

Reactivity Logic:



Hydrolysis replaces the reactive chlorine with a hydroxyl group, significantly lowering the toxicity and reactivity profile.

Step-by-Step Quenching:

  • Dissolution: Dissolve the residue in a minimal amount of DMSO or Methanol.

  • Basification: Add an equal volume of 1M Sodium Hydroxide (NaOH).

  • Digestion: Stir the mixture at 50°C for 2 hours.

    • Validation: Monitor via LC-MS or TLC. The starting material (Cl-pyrimidine) should disappear, replaced by the more polar hydroxy-pyrimidine.

  • Disposal: Allow to cool. Neutralize the solution to pH 7 with dilute HCl. Dispose of the resulting mixture into the Aqueous Waste (Trace Organics) or Halogenated Solvent stream depending on the organic co-solvent used.

Decision Logic & Visualization

The following workflow illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Start: Waste Identification This compound StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidDest Pack in HDPE Jar Label: 'Solid Halogenated Toxic' Ship for Incineration Solid->SolidDest QuenchCheck Is Compound >5% Concentration? Liquid->QuenchCheck HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? HaloYes Stream: Halogenated Solvent Waste (High BTU Incineration) HalogenCheck->HaloYes Yes HaloNo Stream: Non-Halogenated Solvent Waste (Fuel Blending - *Check Local Rules*) HalogenCheck->HaloNo No QuenchCheck->HalogenCheck No (Trace) QuenchAction Perform Bench-Top Hydrolysis (NaOH Treatment) QuenchCheck->QuenchAction Yes (High Risk) QuenchAction->HalogenCheck

Caption: Operational workflow for segregating 4-chloropyrimidine waste streams based on physical state and concentration.

Regulatory Compliance & Data

US EPA / RCRA Classification

This compound does not have a specific "P" or "U" listed waste code. However, it falls under Characteristic Waste guidelines.[2]

ParameterClassificationCodeNotes
Primary Waste Class Toxic / IrritantN/A (Non-listed) Treat as generic chemical waste.
If mixed with Solvents IgnitableD001 If flash point < 60°C.
Halogen Content Halogenated OrganicF001 / F002 Only applies if mixed with listed spent solvents (e.g., DCM).[2]
DOT Shipping Toxic Solid, OrganicUN 2811 Proper shipping name for transport.[2]
Spill Management (Emergency Procedure)
  • Evacuate: Remove ignition sources (though low flammability risk for solid).

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[2] Dust mask (N95) recommended for powder spills.

  • Containment: Do not dry sweep. Cover with wet paper towels or oil-dry pads to prevent dust generation.

  • Decontamination: Wipe the surface with a 10% Sodium Carbonate solution (mild base) to hydrolyze any residue, followed by water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Chloropyrimidine Derivatives. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.